3-Chloro-2-fluoro-5-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650527 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-23-3 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-methylpyridine (CAS No. 1031929-23-3), a key heterocyclic building block in modern organic synthesis. This document delves into the core chemical and physical properties of the compound, outlines its significance as a versatile intermediate in the development of pharmaceuticals and agrochemicals, and provides essential safety and handling information. While specific experimental data such as spectroscopic analyses are not widely available in public literature, this guide synthesizes the known information and draws logical inferences from closely related analogs to offer a valuable resource for professionals in the field.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This compound is a prime example of such a strategically substituted pyridine, offering a unique combination of electronic and steric properties that make it a valuable precursor in the synthesis of more complex molecules.[1] The presence of chloro, fluoro, and methyl groups on the pyridine ring imparts a distinct reactivity profile, making it an indispensable tool for synthetic chemists.[1]
Core Properties of this compound
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in research and development. This section consolidates the available data for this compound.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 1031929-23-3 | [2] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Boiling Point | 194.1°C at 760 mmHg | [2] |
| Density | 1.264 g/cm³ | [2] |
| Flash Point | 71.2°C | [2] |
| SMILES | CC1=CC(=C(N=C1)F)Cl | [2] |
| InChIKey | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity. The anticipated spectroscopic features can be predicted based on its structure, but experimental verification is crucial.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not prominently published, general methodologies for the synthesis of substituted pyridines can be adapted. The synthesis of related compounds often involves multi-step sequences that may include halogenation, nitration, reduction, and diazotization reactions.[3]
The reactivity of this compound is dictated by its distinct functional groups. The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of other functional groups. The methyl group can potentially be functionalized through free-radical or oxidation reactions.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are of significant interest in the pharmaceutical and agrochemical industries. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of treatments for cardiovascular diseases.[1] The unique substitution pattern of this molecule can influence the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug product.[1]
In the agrochemical sector, this compound is utilized in the production of modern pesticides that are designed to be both effective and environmentally conscious, thereby contributing to sustainable agriculture and food security.[1]
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety information for the closely related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, can serve as a preliminary guide, but it should be recognized that the toxicological and physical hazards may differ.
Hazard Identification (based on analogous compounds)
-
Eye Damage/Irritation: May cause serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
Storage Recommendations
The following diagram illustrates a general workflow for the safe handling and use of chemical intermediates like this compound in a research setting.
Caption: General laboratory workflow for the safe handling of chemical intermediates.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While there are notable gaps in the publicly available data for this specific compound, this guide provides a foundational understanding of its properties, applications, and necessary handling precautions based on the current state of knowledge. It is essential for researchers to supplement this information with their own experimental data to ensure the safe and effective utilization of this important building block.
References
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-methylpyridine
Introduction
3-Chloro-2-fluoro-5-methylpyridine is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring vicinal chloro and fluoro groups, imparts specific electronic and steric properties that are highly sought after for modulating the biological activity and pharmacokinetic profiles of target molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a reactive handle for further synthetic diversification through cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights and detailed protocols for researchers and professionals in drug development.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical approach to the synthesis of this compound involves considering the key bond formations, particularly the introduction of the fluorine and chlorine atoms onto the 5-methylpyridine core. The most common strategies involve either the late-stage introduction of one or both halogens or the construction of the pyridine ring with the desired substitution pattern already in place. The following retrosynthetic disconnections highlight the most viable synthetic approaches:
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway 1: Diazotization and Fluorination of 3-Amino-2-chloro-5-methylpyridine
This classical yet reliable route leverages a modified Balz-Schiemann reaction, starting from the readily available 3-amino-2-chloro-5-methylpyridine. The core of this strategy is the conversion of the amino group into a diazonium salt, which is then displaced by a fluoride anion.
Mechanistic Rationale
The initial step involves the diazotization of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the context of fluorination, fluoroboric acid (HBF₄) is often used, which forms the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. Gentle thermal decomposition of the diazonium salt then leads to the elimination of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride.
Experimental Protocol
The following protocol is adapted from the work of Setliff, which describes a robust procedure for this transformation.[1]
Step 1: Diazotization
-
To a cooled (0-5 °C) solution of 48% fluoroboric acid, add 3-amino-2-chloro-5-methylpyridine portion-wise while maintaining the temperature below 10 °C.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
Step 2: Fluorination (Balz-Schiemann Reaction)
-
The isolated diazonium salt is gently heated (often neat or in an inert, high-boiling solvent) until the evolution of nitrogen gas ceases.
-
The reaction mixture is then cooled, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic extracts are washed with a dilute sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
Caption: Pathway 1: Balz-Schiemann type reaction.
Synthesis Pathway 2: Halogen Exchange (HALEX) Reaction
The Halogen Exchange (HALEX) reaction is a powerful and widely used industrial method for the synthesis of fluoroaromatic compounds.[2][3][4] This pathway involves the nucleophilic substitution of a chlorine atom at the 2-position of a 2,3-dichloro-5-methylpyridine precursor with a fluoride ion.
Causality and Experimental Choices
The success of the HALEX reaction hinges on several factors. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The substitution is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is typically employed to solubilize the fluoride salt and to accelerate the reaction. The choice of fluoride source is also critical; spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. Phase-transfer catalysts, such as tetraalkylammonium salts, can also be used to enhance the reaction rate.
Experimental Protocol
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dichloro-5-methylpyridine, spray-dried potassium fluoride (2-3 equivalents), and a polar aprotic solvent (e.g., DMSO).
-
Heat the mixture to a high temperature (typically 150-220 °C) and maintain for several hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to afford this compound.
| Parameter | Condition | Rationale |
| Fluoride Source | Spray-dried KF | High reactivity and surface area. |
| Solvent | DMSO, Sulfolane | High boiling point, polar aprotic. |
| Temperature | 150-220 °C | To overcome the activation energy of C-Cl bond cleavage. |
| Catalyst (optional) | Phase-transfer catalyst | Enhances solubility and reactivity of the fluoride salt. |
Table 1: Typical HALEX Reaction Conditions
Synthesis Pathway 3: Direct C-H Fluorination
Recent advances in organometallic chemistry have enabled the direct fluorination of C-H bonds, offering a more atom-economical approach to the synthesis of fluorinated heterocycles.[5][6][7][8] While not yet a widely adopted industrial process for this specific molecule, it represents a cutting-edge strategy.
Mechanistic Considerations
Direct C-H fluorination typically involves the use of a transition metal catalyst (e.g., palladium or silver) and an electrophilic fluorinating agent (e.g., Selectfluor®).[9][10] The reaction often proceeds via a concerted metalation-deprotonation mechanism or through a radical pathway, depending on the specific catalytic system. For pyridines, fluorination often occurs selectively at the C-2 position due to coordination of the pyridine nitrogen to the metal center.[6][7][8]
Conceptual Workflow
-
A suitable precursor, such as 2-chloro-5-methylpyridine, would be dissolved in an appropriate solvent.
-
A transition metal catalyst (e.g., a palladium or silver salt) is added.
-
An electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI) or Selectfluor®) is introduced.
-
The reaction is heated to a specified temperature for a set period.
-
Workup and purification would follow standard procedures to isolate the desired product.
Caption: Conceptual workflow for direct C-H fluorination.
Synthesis of Key Precursors
The accessibility of the starting materials is a crucial factor in selecting a synthetic route.
-
2-Chloro-5-methylpyridine: This precursor can be synthesized from 3-picoline through various methods, including chlorination of 3-picoline-N-oxide or via a multi-step sequence involving the construction of the pyridine ring.[11][12][13][14]
-
3-Amino-2-chloro-5-methylpyridine: This intermediate can be prepared by the reduction of 2-chloro-5-methyl-3-nitropyridine.[1] The nitration of 2-chloro-5-methylpyridine typically yields the 3-nitro isomer as the major product.
-
2,3-Dichloro-5-methylpyridine: This can be prepared by direct chlorination of 2-chloro-5-methylpyridine at high temperatures, often in the presence of a catalyst.[14][15]
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to ensure it meets the required specifications for downstream applications.
-
Purification: The most common purification techniques for this compound are vacuum distillation and column chromatography on silica gel.
-
Characterization: The structure and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Comparative Analysis of Synthetic Routes
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Diazotization/Fluorination | 3-Amino-2-chloro-5-methylpyridine | HBF₄, NaNO₂ | Well-established, reliable. | Use of potentially explosive diazonium salts, multi-step precursor synthesis. |
| 2. HALEX Reaction | 2,3-Dichloro-5-methylpyridine | KF | Scalable, cost-effective for large-scale production. | Harsh reaction conditions (high temperature), requires specific equipment. |
| 3. Direct C-H Fluorination | 2-Chloro-5-methylpyridine | Transition metal catalyst, electrophilic fluorine source | Atom-economical, potentially fewer steps. | Catalyst cost, may have regioselectivity issues, less developed for large scale. |
Table 2: Comparison of synthetic pathways.
Conclusion
The synthesis of this compound can be accomplished through several distinct and viable pathways. The choice of the optimal route depends on factors such as the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory. The classical Balz-Schiemann type reaction offers a reliable, albeit multi-step, approach. For industrial-scale production, the HALEX reaction is often the method of choice due to its scalability and cost-effectiveness. The emerging field of direct C-H fluorination presents an exciting and more sustainable alternative, though further development is needed to make it a mainstream approach. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 12. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Chloro-2-fluoro-5-methylpyridine
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-methylpyridine for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. This compound (CAS No: 1031929-23-3) has emerged as a significant intermediate, offering a unique combination of steric and electronic features for the synthesis of complex molecular architectures. This guide provides a detailed examination of its physical and chemical properties, synthetic utility, and handling protocols, grounded in established scientific principles to empower its effective application in research and development.
Core Molecular Identity and Structure
This compound is a substituted pyridine ring, a ubiquitous scaffold in medicinal chemistry. The strategic placement of its functional groups—a chloro group at position 3, a fluoro group at position 2, and a methyl group at position 5—provides a versatile platform for further chemical modification.
Caption: Chemical Structure of this compound
The compound is also known by its synonym, 2-fluoro-3-chloro-5-methylpyridine. Its fundamental properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 1031929-23-3 | [1] |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| SMILES | CC1=CC(=C(N=C1)F)Cl | [1] |
| InChI Key | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical characteristics of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Boiling Point | 194.1°C at 760 mmHg | [1] |
| Density | 1.264 g/cm³ | [1] |
| Flash Point | 71.2°C | [1] |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which is dictated by the interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the ring electron-deficient, influencing its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridine intermediates are well-established as excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational in modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atom at the C3 position is a prime site for such transformations, allowing for the introduction of a wide array of molecular fragments to build complexity and diversity.
A typical Suzuki coupling reaction, for example, would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This enables the creation of a biaryl or substituted pyridine structure, a common motif in pharmacologically active molecules.
Caption: Generalized Suzuki Cross-Coupling Workflow
This reactivity is the cornerstone of its application, allowing chemists to use it as a scaffold to generate libraries of compounds for screening and lead optimization.[2]
Applications in Medicinal Chemistry and Agrochemicals
Pyridine derivatives are fundamental building blocks for a vast range of molecules used in pharmaceuticals and agrochemicals.[3] The specific substitution pattern of this compound imparts unique electronic and steric properties that can influence a final molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2]
While specific drugs containing this exact scaffold may not be widely documented, its structural motifs are present in many bioactive molecules. Its analogs are key intermediates in the synthesis of new therapies, including those for cardiovascular diseases, as well as in the development of effective and environmentally conscious pesticides.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related halogenated pyridines can provide guidance for safe handling. The compound should be handled with standard laboratory precautions.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][5]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] The flash point indicates it is a combustible liquid.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][7]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[6]
Disclaimer: These safety recommendations are based on data for structurally similar compounds and should be used for general guidance only. It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound before handling and to perform a thorough risk assessment for any experimental procedure.
Conclusion
This compound represents a valuable and versatile building block for chemical synthesis. Its defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important intermediate for constructing novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full potential in the laboratory.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-2-fluoro-5-methylpyridine
Introduction: The Crucial Role of NMR in Heterocyclic Drug Development
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as pyridine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The inherent sensitivity of NMR to the local electronic environment of atomic nuclei provides a detailed roadmap of molecular architecture, enabling the unambiguous determination of constitution and stereochemistry. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral data for 3-Chloro-2-fluoro-5-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By delving into the theoretical underpinnings and practical considerations of its NMR analysis, this document aims to equip researchers with the knowledge to confidently interpret and leverage such data in their scientific endeavors. The structural complexity and the presence of multiple electronegative substituents in this compound make its NMR spectra a rich source of information, highlighting the power of this technique in characterizing even intricate molecular frameworks.[1][2]
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal in the aliphatic region.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.70 | d | ⁴J(H-F) ≈ 2-3 Hz |
| H-6 | ~8.10 | s | |
| CH₃ | ~2.35 | s |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, five for the pyridine ring carbons and one for the methyl group carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C-2 | ~158 (d) | ¹J(C-F) ≈ 230-250 Hz |
| C-3 | ~125 (d) | ²J(C-F) ≈ 20-30 Hz |
| C-4 | ~140 (d) | ³J(C-F) ≈ 5-10 Hz |
| C-5 | ~135 (d) | ⁴J(C-F) ≈ 2-4 Hz |
| C-6 | ~148 (d) | ³J(C-F) ≈ 12-16 Hz |
| CH₃ | ~18 |
Spectral Analysis and Interpretation: A Rationale-Driven Approach
The prediction of the ¹H and ¹³C NMR spectra of this compound is grounded in the fundamental principles of NMR spectroscopy and the well-documented effects of substituents on the electronic environment of the pyridine ring.
¹H NMR Spectrum Analysis
The chemical shifts of the aromatic protons in pyridine are significantly influenced by the electronegativity and resonance effects of the substituents.
-
H-6 Proton: This proton is situated ortho to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing at the lowest field (~8.10 ppm). Its multiplicity is predicted to be a singlet due to the absence of adjacent protons and weak long-range coupling.
-
H-4 Proton: This proton is located para to the nitrogen and is expected to be deshielded, though to a lesser extent than H-6. A key feature for this proton will be a small doublet splitting due to a four-bond coupling with the fluorine atom (⁴J(H-F) ≈ 2-3 Hz). This long-range coupling is a characteristic feature in fluorinated aromatic systems.
-
Methyl Protons (CH₃): The methyl group at the 5-position is an electron-donating group, and its protons are expected to resonate in the typical aliphatic region around 2.35 ppm as a sharp singlet.
¹³C NMR Spectrum Analysis
The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the attached substituents. The presence of both a fluorine and a chlorine atom introduces significant and predictable shifts.
-
C-2 Carbon: This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F) ≈ 230-250 Hz). This large coupling is a definitive indicator for the carbon directly attached to fluorine.
-
C-3 Carbon: The chlorine atom at this position will cause a downfield shift, and a two-bond coupling to the fluorine atom (²J(C-F) ≈ 20-30 Hz) is expected.
-
C-4, C-5, and C-6 Carbons: The chemical shifts of these carbons are influenced by the combined electronic effects of the nitrogen atom, the halogen substituents, and the methyl group. Long-range carbon-fluorine couplings (³J(C-F) and ⁴J(C-F)) are anticipated for these carbons, aiding in their definitive assignment.
-
Methyl Carbon (CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift of around 18 ppm.
Experimental Methodology: A Protocol for Reliable Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3] For quantitative analysis, the use of an internal standard is recommended.[3]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.[3]
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the fine splitting patterns in the aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-3 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for routine ¹³C NMR to produce a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of 200-220 ppm is generally used for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Visualization of Molecular Structure and Connectivity
Visual representations are crucial for understanding the relationships between the molecular structure and the NMR data. The following Graphviz diagrams illustrate the structure of this compound and the key through-bond connectivities that give rise to the observed NMR parameters.
Caption: Molecular structure of this compound.
Caption: Key predicted ¹H and ¹³C NMR through-bond correlations with Fluorine.
Conclusion: A Predictive Framework for Structural Verification
While awaiting experimental verification, the predicted ¹H and ¹³C NMR spectral data for this compound, derived from a thorough analysis of substituent effects and data from analogous structures, provides a robust framework for its structural identification. This in-depth guide not only presents the anticipated spectral parameters but also elucidates the underlying principles governing these values. The detailed experimental protocol and visual aids further empower researchers to confidently acquire and interpret NMR data for this and similar halogenated pyridine derivatives. As a self-validating system, the congruence between predicted and experimentally obtained spectra will ultimately serve as the definitive confirmation of the molecular structure, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
Introduction: The Strategic Importance of 3-Chloro-2-fluoro-5-methylpyridine
An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-methylpyridine
This compound is a key heterocyclic building block in modern chemistry. Its unique substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position—makes it a highly valuable intermediate in the synthesis of complex molecules. This scaffold is particularly prevalent in the development of agrochemicals and pharmaceuticals, where the specific arrangement of halogens and the methyl group can significantly influence biological activity, metabolic stability, and binding affinity to target proteins.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the principal synthetic strategies for accessing this important molecule. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into the selection of starting materials and reaction conditions. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy I: Halogen Exchange (Halex) from Dichloro Precursors
One of the most direct and industrially relevant approaches to synthesizing 2-fluoropyridines is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This strategy leverages the greater reactivity of chloropyridines compared to their fluoro counterparts in many subsequent reactions, while exploiting the high reactivity of the 2-position on the pyridine ring towards nucleophilic attack.[2][3]
Core Principle: Selective Fluorination of 2,3-Dichloro-5-methylpyridine
The synthesis commences with 2,3-dichloro-5-methylpyridine. The foundational principle of this route is the selective displacement of the chlorine atom at the C-2 position by a fluoride ion. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions for nucleophilic attack. Consequently, the C-2 chlorine is significantly more labile than the C-3 chlorine, allowing for a highly regioselective substitution.
The reaction of 2-fluoropyridine with nucleophiles like sodium ethoxide is known to be over 300 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in subsequent SNAr reactions.[2][3] However, for the initial synthesis, the C-Cl bond at the 2-position is the target for substitution by fluoride.
Experimental Protocol: Fluorination via Halogen Exchange
This protocol is adapted from a general method for the fluorination of dichloropyridines.[4]
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-methylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of starting material). Subsequently, add cesium fluoride (CsF) (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. The choice of DMSO as a solvent is critical; its high polarity and aprotic nature effectively solvate the cesium cation, generating a highly reactive "naked" fluoride anion that readily participates in the SNAr reaction.
-
Monitoring and Work-up: Monitor the reaction progress by GC-MS or TLC. Upon completion (typically 18-24 hours), cool the mixture to room temperature.
-
Extraction and Purification: Quench the reaction by carefully pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by silica gel column chromatography to yield this compound.
Data Summary: Halex Reaction
| Parameter | Condition | Rationale |
| Starting Material | 2,3-Dichloro-5-methylpyridine | Readily available precursor. |
| Fluorinating Agent | Cesium Fluoride (CsF) | High solubility in DMSO and provides a potent fluoride nucleophile. |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling, aprotic, polar solvent that enhances fluoride reactivity. |
| Temperature | 110-120 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.[4] |
| Typical Yield | 70-80% | High efficiency due to selective substitution at the activated C-2 position. |
Workflow Diagram: Halex Synthesis Route
Caption: Selective fluorination via halogen exchange.
Synthetic Strategy II: Electrophilic Chlorination of 2-Fluoro-5-methylpyridine
An alternative strategy involves introducing the chlorine atom onto a pre-existing fluoropyridine scaffold. This route relies on an electrophilic aromatic substitution (SEAr) reaction, where the regioselectivity is dictated by the directing effects of the substituents already present on the pyridine ring.
Core Principle: Regiocontrolled Chlorination
The starting material for this pathway is 2-fluoro-5-methylpyridine. In electrophilic substitution, the pyridine nitrogen is strongly deactivating. The fluorine atom at C-2 is also deactivating (due to its inductive effect) but is an ortho, para-director. The methyl group at C-5 is activating and an ortho, para-director. The interplay of these effects governs the position of incoming electrophiles. The most favorable position for electrophilic attack is C-3, which is ortho to the activating methyl group and avoids the deactivating influence of the ring nitrogen at the adjacent C-2 position.
Experimental Protocol: Direct Chlorination
-
Reactor Setup: In a reaction vessel suitable for chlorination, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, to the solution. The use of a Lewis acid catalyst like FeCl3 may be required to enhance the electrophilicity of the chlorine.[5]
-
Reaction Conditions: Maintain the reaction at a controlled temperature, often slightly elevated (e.g., 50-80 °C), to facilitate the reaction without promoting side reactions.
-
Monitoring and Work-up: Monitor the formation of the product by GC. Once the starting material is consumed, cool the reaction mixture.
-
Purification: Quench any remaining chlorinating agent with a reducing agent solution (e.g., sodium thiosulfate). Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane. Dry the organic phase and concentrate it in vacuo.
-
Final Purification: Purify the residue via column chromatography or distillation to isolate this compound.
Data Summary: Electrophilic Chlorination
| Parameter | Condition | Rationale |
| Starting Material | 2-Fluoro-5-methylpyridine | Precursor with fluorine already in place. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) / Cl₂ | Common electrophilic chlorine sources. |
| Catalyst | FeCl₃ (optional) | Lewis acid that polarizes the Cl-Cl bond, creating a stronger electrophile. |
| Temperature | 50-80 °C | Balances reaction rate with selectivity, minimizing byproduct formation. |
| Selectivity | Moderate to Good | The C-3 position is electronically favored for electrophilic attack. |
Workflow Diagram: Electrophilic Chlorination Route
Caption: Regioselective electrophilic chlorination.
Synthetic Strategy III: Diazotization and Fluorination of Amino Precursors
The Balz-Schiemann reaction and related diazotization-fluorination sequences provide a classic and powerful method for introducing fluorine onto an aromatic ring. This pathway begins with an amino-substituted pyridine, which is converted into a diazonium salt and subsequently transformed into the fluoro-pyridine.
Core Principle: The Balz-Schiemann Reaction
This route utilizes 2-amino-3-chloro-5-methylpyridine as the starting material. The primary amino group is converted into a diazonium group (-N₂⁺) using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the desired 2-fluoro product, nitrogen gas, and boron trifluoride. This method is highly regarded for its reliability in synthesizing aryl fluorides.[6]
Experimental Protocol: Balz-Schiemann Fluorination
This protocol is adapted from a general procedure for the synthesis of 2-fluoropyridines from 2-aminopyridines.[6]
-
Diazotization:
-
In a cooled reactor (-10 °C to 0 °C), dissolve 2-amino-3-chloro-5-methylpyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄, 50 wt%).
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.3 eq) in water, ensuring the internal temperature remains below 0 °C.
-
Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Isolation of Diazonium Salt:
-
Filter the precipitated diazonium salt and wash it with cold ether to remove residual acid. Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety measures.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask equipped for gas evolution until decomposition begins (often observed as bubbling).
-
Control the heating to maintain a steady decomposition rate. The product can often be distilled directly from the reaction flask.
-
-
Work-up and Purification:
-
Cool the reaction vessel and treat the residue. Adjust the pH of any aqueous solutions to basic (pH 9-10) with saturated sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Data Summary: Balz-Schiemann Reaction
| Parameter | Condition | Rationale |
| Starting Material | 2-Amino-3-chloro-5-methylpyridine | Provides the amino group necessary for diazotization. |
| Reagents | NaNO₂, HBF₄ | Classic reagents for forming the diazonium tetrafluoroborate salt. |
| Diazotization Temp. | -10 °C to 0 °C | Low temperature is crucial for the stability of the diazonium intermediate. |
| Decomposition | Gentle heating (e.g., 50-100 °C) | Thermal energy drives the elimination of N₂ and the formation of the C-F bond. |
| Typical Yield | 35-50% | Yields can be moderate but the method is reliable and clean. |
Workflow Diagram: Balz-Schiemann Route
Caption: Fluorine introduction via Balz-Schiemann reaction.
Conclusion
The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages depending on the availability of starting materials, scalability, and desired purity. The halogen exchange route starting from 2,3-dichloro-5-methylpyridine offers a direct and high-yielding approach well-suited for industrial production. The electrophilic chlorination of 2-fluoro-5-methylpyridine provides an alternative where the fluorine is incorporated early, though careful control of regioselectivity is paramount. Finally, the Balz-Schiemann reaction, while more traditional and sometimes lower-yielding, remains a robust and reliable method for introducing fluorine onto a pre-functionalized aminopyridine core. The selection of the optimal route will ultimately depend on a careful analysis of these factors by the research and development team.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Molecular structure and weight of 3-Chloro-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Chloro-2-fluoro-5-methylpyridine, a key heterocyclic organic compound. As a substituted pyridine, it holds potential as a valuable intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just technical data but also field-proven insights into its practical application and analysis.
Molecular Structure and Physicochemical Properties
This compound is a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This specific arrangement of substituents dictates its reactivity and physical properties.
Structural Elucidation
The structural formula of this compound is C₆H₅ClFN. The presence and position of the halogen and methyl groups on the pyridine ring can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Diagram: Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for designing reaction conditions, purification protocols, and for safety assessments.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | Alfa Chemistry[1] |
| Molecular Weight | 145.56 g/mol | Synquest Labs[2] |
| CAS Number | 1031929-23-3 | Synquest Labs[2] |
| Boiling Point | 194.1°C at 760 mmHg | Alfa Chemistry[1] |
| Density | 1.264 g/cm³ | Alfa Chemistry[1] |
| SMILES | CC1=CC(=C(N=C1)F)Cl | Alfa Chemistry[1] |
| InChI Key | ZMBBHQSOSMAMTF-UHFFFAOYSA-N | Alfa Chemistry[1] |
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of this compound. The following section outlines the expected results from key analytical techniques. Note: As detailed, publicly available spectra for this specific compound are limited, the following descriptions are based on theoretical predictions and expertise with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and potentially with the fluorine atom. The methyl group will appear as a singlet, likely in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, F).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, C=C, C-Cl, and C-F bonds. The presence of these bands provides evidence for the key functional groups within the molecule.
Diagram: Analytical Workflow for Structural Confirmation
References
Solubility characteristics of 3-Chloro-2-fluoro-5-methylpyridine in common lab solvents
An In-depth Technical Guide to the Solubility Characteristics of 3-Chloro-2-fluoro-5-methylpyridine
Introduction: The Strategic Importance of Solubility Profiling
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its chloro, fluoro, and methyl substituents on the pyridine ring offers a unique electronic and steric profile, making it a valuable synthon for creating targeted, high-efficacy compounds.
Understanding the solubility of this intermediate is not a mere academic exercise; it is a cornerstone of process development and optimization. From reaction kinetics and solvent selection to purification strategies like crystallization and chromatography, and ultimately to formulation, a comprehensive solubility profile is critical for ensuring efficiency, reproducibility, and scalability. This guide provides a detailed examination of the physicochemical properties of this compound, a theoretical framework for its solubility, and a robust, self-validating protocol for its experimental determination in common laboratory solvents.
Physicochemical Properties: A Foundation for Solubility Prediction
A molecule's physical and chemical properties are intrinsic determinants of its interaction with solvents. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1031929-23-3 | [1] |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | Calculated |
| Boiling Point | 194.1°C (at 760 mmHg) | [1] |
| Density | 1.264 g/cm³ | [1] |
| Flash Point | 71.2°C | [1] |
The structure of this compound—featuring a moderately polar pyridine core, a hydrogen bond-accepting nitrogen atom, and electronegative halogen substituents—suggests a nuanced solubility profile. The molecule possesses a significant dipole moment, yet lacks hydrogen bond-donating capabilities. This profile indicates that its solubility will be governed primarily by dipole-dipole and van der Waals interactions.
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational model for predicting solubility.[2] This rule suggests that substances with similar intermolecular forces are more likely to be miscible. We can categorize common laboratory solvents to predict their interaction with this compound.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents primarily engage in weak van der Waals forces. Due to the significant polarity of the pyridine ring and its substituents, this compound is expected to have low solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, Dichloromethane, Acetonitrile, DMF, DMSO): These solvents possess dipole moments but do not donate hydrogen bonds.[3] They are well-suited to solvate polar molecules through dipole-dipole interactions. It is predicted that this compound will exhibit high solubility in this class of solvents, as their polarity is sufficient to overcome the solute's crystal lattice energy without requiring hydrogen bonding.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds.[3] While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the molecule as a whole cannot reciprocate by donating a hydrogen bond. This mismatch, combined with its organic character, leads to a prediction of low solubility in water . Its solubility is expected to be moderate in alcohols like methanol and ethanol, which have a lower polarity and a nonpolar alkyl component that can interact favorably with the methyl group and aromatic ring.
The following table summarizes the predicted solubility based on this theoretical analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Nonpolar | Hexane, Toluene | Low to Moderate | Weak van der Waals forces. Solubility may be slightly higher in toluene due to potential π-π stacking. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and pyridine N moieties. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Low solubility in water due to the absence of H-bond donating groups. Moderate solubility in alcohols due to a balance of polar and nonpolar interactions. |
Workflow for Experimental Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary. The following workflow provides a self-validating protocol for accurately determining the solubility of this compound.
Caption: A workflow diagram for the experimental determination of solubility.
Detailed Experimental Protocol: A Gravimetric Approach
This protocol details a straightforward and reliable method for determining solubility without requiring advanced chromatographic instrumentation.
Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected solvent (e.g., Ethyl Acetate)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Glass pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed sample vials for drying
Methodology:
-
Preparation of Saturated Solution:
-
Add approximately 5 mL of the chosen solvent to a scintillation vial.
-
Add an excess of this compound to the vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.
-
Causality: Adding a clear excess ensures that the solution reaches thermodynamic equilibrium at its saturation point.
-
-
Equilibration:
-
Securely cap the vial and place it in a temperature-controlled shaker set to 25°C.
-
Agitate the mixture for at least 24 hours. For compounds that dissolve slowly, 48 hours is recommended.
-
Causality: Continuous agitation at a constant temperature is crucial for reaching a true equilibrium state. Temperature fluctuations can significantly alter solubility.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for 1-2 hours to let the excess solid settle.
-
Carefully transfer the vial to a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet any remaining suspended solids.
-
Causality: This step is critical to ensure that no solid particulates are carried over during the sampling of the supernatant, which would artificially inflate the measured solubility.
-
-
Sample Collection and Quantification:
-
Immediately after centrifugation, carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.
-
Transfer this aliquot into a pre-weighed (tared) vial. Record the initial mass of the empty vial.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass is constant.
-
Causality: The gravimetric method directly measures the mass of the dissolved solute. Using a vacuum oven accelerates evaporation without requiring high temperatures that could degrade the compound.
-
-
Calculation:
-
Measure the final mass of the vial containing the dried solute.
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass_final - Mass_initial) / Volume_of_aliquot
-
-
Repeat the experiment at least twice to ensure reproducibility.
-
Trustworthiness: This protocol is self-validating through the visual confirmation of excess solid during equilibration and the achievement of a constant mass after drying. The use of a centrifuge and filtration ensures the integrity of the collected sample.
Conclusion
While a definitive, quantitative solubility dataset for this compound requires experimental validation, a strong predictive framework can be established based on its physicochemical properties and the principles of intermolecular forces. This guide has established that the compound is likely to be highly soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals, this information provides a critical starting point for solvent screening. Furthermore, the detailed experimental protocol supplied herein offers a robust and reliable pathway to generate precise, application-specific solubility data, empowering scientists to optimize synthetic and purification processes with confidence.
References
Fundamental reactivity of the pyridine ring in 3-Chloro-2-fluoro-5-methylpyridine
An In-Depth Technical Guide to the Fundamental Reactivity of 3-Chloro-2-fluoro-5-methylpyridine
This guide provides a comprehensive analysis of the chemical reactivity of the this compound ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] We will move beyond a simple recitation of reactions to explore the underlying electronic and steric principles that govern its behavior. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is not random; it is a direct consequence of the intricate interplay between the pyridine nitrogen and its substituents. Understanding these electronic effects is paramount to predicting and controlling its chemical transformations.
-
The Pyridine Core: The nitrogen atom is the most influential feature of the ring. Its high electronegativity exerts a strong electron-withdrawing inductive effect (-I), rendering the ring electron-deficient compared to benzene. This deactivation makes the pyridine ring less susceptible to electrophilic attack but significantly more prone to nucleophilic attack.[3] The nitrogen lone pair does not participate in aromaticity and is available for protonation or coordination to Lewis acids.
-
Substituent Effects:
-
2-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful -I effect. This drastically increases the electrophilicity of the C2 carbon, making it the primary target for nucleophilic attack. While fluorine can technically donate electron density via resonance (+R), its poor orbital overlap with carbon makes this effect minimal compared to its inductive pull. Critically, fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a fact attributed to the high polarization of the C-F bond which facilitates the initial nucleophilic addition—the rate-determining step in many SNAr reactions.[4][5]
-
3-Chloro Group: Chlorine also exhibits a -I effect, further deactivating the ring. Its position at C3 makes it a viable handle for metal-catalyzed cross-coupling reactions, although it is a less effective leaving group than fluorine in SNAr.
-
5-Methyl Group: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly counteracts the deactivating effects of the halogens and the ring nitrogen, providing a small degree of activation.
-
The confluence of these features makes this compound a highly polarized and regiochemically defined substrate, primed for selective functionalization.
Caption: Overview of the primary reaction classes for this compound.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
The most significant and synthetically useful reactivity mode for this molecule is SNAr. The electron-deficient nature of the pyridine ring, amplified by the potent inductive effects of the 2-fluoro and 3-chloro substituents, creates a highly electrophilic C2 position.
Causality of Regioselectivity
Nucleophilic attack occurs almost exclusively at the C2 position. This pronounced regioselectivity is governed by two factors:
-
Leaving Group Ability: The C-F bond is more polarized than the C-Cl bond, and fluoride's ability to stabilize a negative charge in the transition state of the rate-determining addition step makes it a superior leaving group in SNAr. The reaction of 2-fluoropyridine with a nucleophile is reported to be over 300 times faster than that of 2-chloropyridine.[4]
-
Intermediate Stability: Attack at C2 (or C6) allows the negative charge of the resulting Meisenheimer-like intermediate to be delocalized directly onto the electronegative ring nitrogen, providing substantial resonance stabilization. Attack at C3 would not permit this stabilization.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a self-validating system for the displacement of the 2-fluoro substituent with a generic primary or secondary amine.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent and Reagents: Dissolve the substrate in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add the amine nucleophile (1.2-1.5 equiv.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The choice of temperature is critical; higher temperatures may be required for less reactive amines, but risk side reactions.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water (2x) and saturated brine (1x) to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-5-methylpyridine derivative.
Metal-Catalyzed Cross-Coupling: Functionalizing the C3 Position
While the C2 position is governed by SNAr, the C-Cl bond at the C3 position provides a robust handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Aryl chlorides are typically less reactive than bromides or iodides, necessitating the use of specialized, highly active catalyst systems.[6]
Causality of Catalyst Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For an unactivated C-Cl bond on an electron-deficient ring, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond. To overcome this high activation barrier, the choice of ligand is critical.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required.[6][7] The electron-donating nature of the ligand increases the electron density on the palladium center, promoting oxidative addition. The steric bulk of the ligand facilitates reductive elimination, the final step that releases the product and regenerates the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with various boronic acids or esters.[6]
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.) in an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%). Alternatively, use a pre-formed palladium pre-catalyst.
-
Solvent Addition: Add an anhydrous, degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 5:1 ratio) or toluene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction progress by LC-MS or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to isolate the desired coupled product.
| Reaction Type | Position | Key Reagents | Typical Conditions | Product Type |
| SNAr | C2 | R-NH₂, R-OH, R-SH, Base | 80-120 °C, DMSO/DMF | 2-Substituted Pyridine |
| Suzuki Coupling | C3 | R-B(OH)₂, Pd Catalyst, Ligand, Base | 100-110 °C, Dioxane/Toluene | 3-Aryl Pyridine |
| Buchwald-Hartwig | C3 | R-NH₂, Pd Catalyst, Ligand, Base | 90-110 °C, Toluene | 3-Amino Pyridine |
Table 1: Summary of Key Functionalization Reactions.
Other Reactivity Patterns
Electrophilic Aromatic Substitution (EAS)
EAS on this substrate is exceptionally challenging. The pyridine nitrogen and the two halogen substituents strongly deactivate the ring towards electrophilic attack.[8] Any reaction would require forcing conditions (e.g., strong acids, high temperatures) and would likely result in low yields and potential mixtures of isomers. The directing effects of the substituents are conflicting, but substitution, if it occurs, would most likely be directed to the C4 or C6 positions. Due to its low synthetic utility, specific protocols are not detailed here.
Metalation
Directed ortho-metalation via lithiation is a potential pathway for functionalization at the C4 position. Treatment with a strong lithium base (e.g., LDA or n-BuLi) at low temperatures could selectively deprotonate the C4 position, which is the most acidic proton due to the inductive effects of the adjacent C3-chloro group and the ring nitrogen. The resulting lithiated intermediate can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at C4.[9]
Conclusion
The fundamental reactivity of this compound is dominated by a clear and synthetically valuable regiochemical dichotomy. The C2 position is primed for highly efficient Nucleophilic Aromatic Substitution, driven by the exceptional activating and leaving group ability of the fluorine atom. In contrast, the C3-chloro position serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. Electrophilic substitution is largely disfavored, while directed metalation offers a potential, albeit more specialized, route to C4 functionalization. A thorough understanding of these electronic principles empowers the modern chemist to strategically and selectively manipulate this versatile building block in the synthesis of complex, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical development. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring profoundly influences the molecule's physicochemical properties. This, in turn, can enhance biological activity, metabolic stability, and bioavailability. 3-Chloro-2-fluoro-5-methylpyridine is a key building block in this chemical space, offering a versatile scaffold for the synthesis of a wide array of more complex molecules. Its unique substitution pattern provides distinct electronic and steric properties, making it a valuable intermediate in the discovery and development of novel therapeutic agents and crop protection solutions.
The Initial Synthetic Approach: Nucleophilic Aromatic Substitution
The logical precursor for this synthesis is 2,3-dichloro-5-methylpyridine. In this molecule, the carbon at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the adjacent chlorine atom at the 3-position. This makes the displacement of the chloride at the 2-position by a fluoride ion a thermodynamically and kinetically favorable process.
A general and analogous method for the synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine has been reported, providing a strong basis for the proposed initial synthesis of the title compound.[1]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on the established synthesis of 3-chloro-2-fluoropyridine and is proposed as the initial method for preparing this compound.[1]
Materials:
-
2,3-dichloro-5-methylpyridine
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, deionized
-
Brine, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2,3-dichloro-5-methylpyridine in anhydrous dimethyl sulfoxide (DMSO), add cesium fluoride (CsF) at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 110 °C) for a prolonged period (e.g., 20 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with ice water. The aqueous mixture is then extracted with ethyl acetate (EtOAc).
-
Purification: The organic layer is separated, washed sequentially with water and saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Isolation: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Mechanistic Insights: The Role of Reagents and Conditions
The choice of reagents and reaction conditions is critical for the success of this synthesis.
-
Fluoride Source: Cesium fluoride (CsF) is an effective source of fluoride ions for this type of reaction. Its high solubility in polar aprotic solvents like DMSO facilitates the nucleophilic attack. Other fluoride sources, such as potassium fluoride (KF), can also be used, sometimes in the presence of a phase-transfer catalyst to enhance reactivity.
-
Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this SNAr reaction. Its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.
-
Temperature: The reaction requires elevated temperatures to overcome the activation energy barrier for the substitution reaction. The specific temperature will influence the reaction rate and should be optimized to ensure complete conversion without significant decomposition of the starting material or product.
Diagram of the Reaction Mechanism
Caption: Mechanism of the nucleophilic aromatic substitution reaction.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| CAS Number | 1031929-23-3 |
| Boiling Point | 194.1 °C at 760 mmHg |
| Density | 1.264 g/cm³ |
| Appearance | Not specified, likely a liquid or low-melting solid |
Data sourced from publicly available chemical databases.
Conclusion: A Foundational Synthesis for Further Discovery
The synthesis of this compound via nucleophilic aromatic substitution of 2,3-dichloro-5-methylpyridine represents a fundamental and efficient method for the preparation of this valuable building block. The principles of this reaction are well-understood, and the protocol is robust, making it amenable to both laboratory-scale synthesis and potential industrial scale-up. The availability of this compound enables researchers and drug development professionals to explore a wider range of chemical space in their quest for novel and improved bioactive molecules.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-Chloro-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-2-fluoro-5-methylpyridine Functionalization
This compound is a critical heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals.[1] The specific substitution pattern of this compound, featuring a reactive chlorine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric and electronic influence, makes it a highly valuable synthon.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation in modern organic synthesis, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction offers a robust and versatile method for coupling organoboron compounds with organic halides.[3][4] For this compound, this reaction enables the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents at the C-3 position, paving the way for the synthesis of novel compounds with tailored biological activities and material properties.
However, the coupling of chloropyridines presents unique challenges. The C-Cl bond is less reactive towards oxidative addition to palladium(0) compared to its bromide or iodide counterparts, often necessitating more active catalytic systems.[5] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and troubleshooting strategies to enable the successful Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6][7][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-5-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the successful Buchwald-Hartwig amination of 3-chloro-2-fluoro-5-methylpyridine, a common heterocyclic building block in pharmaceutical and agrochemical research. The protocol addresses the specific challenges posed by this electron-deficient, di-halogenated substrate, including catalyst inhibition by the pyridine nitrogen, the inherent inertness of the C-Cl bond, and potential regioselectivity issues. We will dissect the critical reaction parameters—catalyst, ligand, base, and solvent—explaining the mechanistic rationale behind optimal selections. A robust, step-by-step protocol and a comprehensive troubleshooting guide are provided to enable researchers to achieve high-yield C-N bond formation reliably and efficiently.
Introduction: The Challenge and Opportunity
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in drug discovery.[3][4]
The substrate, this compound, presents a unique set of challenges that demand a carefully optimized approach:
-
Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. The rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, which typically requires more forcing conditions.[5][6]
-
Heterocyclic Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst complexes and hindering the catalytic cycle.[7][8] This is a well-documented issue known as the "2-Pyridyl Problem".[7][9]
-
Regioselectivity: The presence of both chloro and fluoro substituents raises the question of reaction site. While the C-F bond is strong, the C2 position is highly activated towards nucleophilic attack. However, the Buchwald-Hartwig mechanism proceeds via oxidative addition, which is kinetically favored at the weaker C-Cl bond over the C-F bond under standard conditions.
This guide provides the expertise to navigate these challenges, transforming this demanding substrate into a versatile synthetic intermediate.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to rational optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is typically the slowest step for aryl chlorides.[1][10]
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][10][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Critical Reaction Parameters
Success with this compound hinges on the judicious selection of four key components.
Table 1: Parameter Selection Guide
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or Pre-catalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources that generate the active Pd(0) species in situ. However, pre-formed palladacycle catalysts (pre-catalysts) offer superior reliability, faster activation, and lower catalyst loadings by bypassing inefficient reduction steps.[5] |
| Ligand | Bulky, electron-rich biaryl phosphines: XPhos , RuPhos , BrettPhos | This is the most critical variable. The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the rate-limiting oxidative addition step.[3] Their electron-donating nature increases electron density on the palladium, further facilitating C-Cl bond cleavage and promoting the final reductive elimination.[1][3][5] |
| Base | Strong, non-nucleophilic alkoxides: NaOtBu , LiHMDS | A strong base is required to efficiently deprotonate the amine once it coordinates to the palladium center, forming the key amido complex. Sodium tert-butoxide is the most common and effective choice.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but will necessitate higher temperatures and more active catalyst systems.[5] |
| Solvent | Anhydrous, non-protic solvents: Toluene , 1,4-Dioxane , THF | Solvents must be rigorously dried and degassed. Water and oxygen can deactivate the Pd(0) catalyst.[5] Toluene and dioxane are generally preferred for their ability to reach the higher temperatures often required for activating C-Cl bonds. |
General Screening Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium Precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere of argon or nitrogen, add the palladium source (e.g., XPhos Pd G3, 1-2 mol%) and, if not using a precatalyst, the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the vessel.
-
Substrate Addition: Add this compound (1.0 equivalent).
-
Solvent & Nucleophile: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent). Finally, add the amine (1.2 equivalents).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Quench carefully by adding water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary. The following workflow and table provide guidance for systematic improvement.
Caption: A logical workflow for reaction optimization.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficient temperature.3. Presence of oxygen or water. | 1. Use a pre-catalyst or fresh reagents. Ensure ligand is handled under inert gas.2. Increase temperature in 10 °C increments (up to ~120 °C).3. Use scrupulously dried/degassed solvent and maintain a positive inert gas pressure.[5] |
| Hydrodehalogenation | 1. Presence of trace water.2. Impure base (e.g., NaOtBu containing NaOH).3. Slow reductive elimination. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Use high-purity, freshly opened base.3. A different ligand (e.g., one promoting faster reductive elimination) may be required. Use a slight excess of the amine (1.2-1.5 equiv).[5] |
| Dark Black Mixture / Catalyst Crashing Out | 1. Catalyst decomposition at high temperature.2. Incorrect ligand-to-palladium ratio. | 1. Lower the reaction temperature. 2. Ensure the correct stoichiometry is used, typically a 1:2 ratio of Pd:Ligand if not using a pre-catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success is predicated on a rational approach that acknowledges the substrate's unique electronic and steric properties. By employing bulky, electron-rich phosphine ligands, a strong non-nucleophilic base, and rigorously controlled anhydrous conditions, researchers can effectively overcome the hurdles of C-Cl bond activation and potential catalyst inhibition. The protocols and optimization strategies outlined in this guide provide a clear pathway to harnessing this powerful C-N bond-forming reaction for the synthesis of valuable amino-pyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-fluoro-5-methylpyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Chloro-2-fluoro-5-methylpyridine Scaffold
The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. This compound is a particularly valuable building block for drug discovery and development.[2] Its unique substitution pattern offers a versatile platform for generating diverse molecular libraries for lead identification and optimization.
The key to unlocking the synthetic potential of this scaffold lies in the selective functionalization of the C-3 position via palladium-catalyzed cross-coupling reactions. The chlorine atom at this position serves as a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atom at C-2 and the electron-donating methyl group at C-5, present unique challenges and considerations for achieving efficient and selective couplings. Aryl chlorides are generally less reactive than their bromide or iodide counterparts, necessitating the use of highly active catalyst systems.[3]
This comprehensive guide provides detailed application notes and robust protocols for the three major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols provided are based on established methodologies for structurally similar halopyridines and are designed to serve as a validated starting point for your research.
The Catalytic Cycle: A Unifying Mechanistic Framework
Palladium-catalyzed cross-coupling reactions, despite their different coupling partners, largely proceed through a common catalytic cycle.[4] Understanding this fundamental mechanism is crucial for rational catalyst selection and reaction optimization. The cycle involves three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted pyridine derivatives.[5] The reaction couples this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The activation of the C-Cl bond is the rate-limiting step. Therefore, bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the aryl chloride to the palladium(0) center.[3] Ligands such as SPhos and XPhos have proven to be highly effective for this purpose.[3][6] The use of pre-formed palladium catalysts, such as XPhos Pd G3, can offer greater reproducibility and convenience.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane or toluene are typically employed. The addition of water can sometimes accelerate the reaction.[9]
Representative Suzuki-Miyaura Coupling Data
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 20 | 82-90 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
Note: Yields are estimates based on similar substrates and will vary depending on the specific boronic acid used.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) OR Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (5:1) or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, the chosen base, palladium precursor, and ligand.
-
Seal the vial with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl pyridines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst and Ligand System: Similar to Suzuki coupling, the activation of the C-Cl bond is challenging. Bulky, electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, are highly effective in promoting the oxidative addition and subsequent reductive elimination steps.[6][10] The use of palladacycle precatalysts can improve reaction efficiency and reproducibility.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[11] Sodium tert-butoxide (NaOtBu) is a common choice for a wide range of amines. For substrates with base-sensitive functional groups, milder bases like cesium carbonate or potassium phosphate can be employed, often requiring higher temperatures or longer reaction times.[12]
-
Amine Coupling Partner: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine.[11]
Representative Buchwald-Hartwig Amination Data
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 6 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85-95 |
| 3 | n-Butylamine | BrettPhos Palladacycle | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 4 | Indole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 |
Note: Yields are based on general protocols for aryl chlorides and may require optimization for this specific substrate.[13]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%) and XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 2-necked flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 5 minutes.
-
Add the this compound and the amine.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.
Causality Behind Experimental Choices
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and the solvent.[15] This base neutralizes the hydrogen halide byproduct.
-
Copper-Free Conditions: Concerns about the toxicity of copper and the potential for alkyne homocoupling have led to the development of copper-free Sonogashira protocols.[16] These methods often rely on highly active palladium/phosphine ligand systems and may require a different base, such as cesium carbonate.
Representative Sonogashira Coupling Data
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 85-95 |
| 2 | 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 10 | 82-92 |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 78-88 |
Note: Yields are based on protocols for other halopyridines and may require optimization.[15][17]
Detailed Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse range of functionalized pyridine derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of these powerful synthetic methods in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Ligand Selection in Efficient Cross-Coupling of 3-Chloro-2-fluoro-5-methylpyridine
Introduction: Navigating the Challenges of Substituted Pyridine Coupling
The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a prevalent scaffold in a vast array of pharmaceuticals and functional materials, owing to its unique electronic properties and ability to engage in crucial intermolecular interactions. 3-Chloro-2-fluoro-5-methylpyridine, in particular, represents a versatile building block, offering multiple points for diversification. However, the efficient and selective coupling of this substrate presents a significant synthetic challenge.
The presence of a chlorine atom at the 3-position, an electron-withdrawing fluorine atom at the 2-position, and an electron-donating methyl group at the 5-position creates a unique electronic and steric environment. The C-Cl bond is inherently less reactive than its bromide or iodide counterparts in typical palladium-catalyzed cross-coupling reactions, necessitating the use of highly active catalytic systems.[1] The adjacent fluorine atom further modulates the electron density of the pyridine ring and can influence the coordination of the catalyst.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands for the efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of this compound. We will delve into the mechanistic principles behind ligand choice, offer a comparative analysis of state-of-the-art ligand classes, and provide detailed, actionable protocols to guide your synthetic endeavors.
The Decisive Role of the Ligand: Overcoming the Inertness of the C-Cl Bond
The critical step in the catalytic cycle of most cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center, typically palladium(0).[2] For less reactive electrophiles like aryl chlorides, this step is often rate-limiting. The primary role of the ligand is to modulate the electronic and steric properties of the palladium center to facilitate this challenging C-Cl bond activation.
Key Ligand Properties for Efficient Coupling:
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances its nucleophilicity and promotes the oxidative addition of the C-Cl bond.
-
Steric Bulk: Bulky ligands favor the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts in the oxidative addition of challenging substrates.[3] Furthermore, steric hindrance can accelerate the final reductive elimination step, leading to faster product formation and preventing catalyst decomposition.[2][3]
Two classes of ligands have emerged as the most effective for the cross-coupling of challenging heteroaryl chlorides: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs) .
Bulky Biaryl Phosphine Ligands: The Workhorses of Modern Cross-Coupling
Developed extensively by the Buchwald group, bulky biaryl phosphine ligands have revolutionized the field of palladium-catalyzed cross-coupling. These ligands are characterized by a biaryl scaffold with a phosphine moiety on one ring and bulky substituents on the other. This architecture provides the ideal combination of electron richness and steric hindrance.
Table 1: Comparison of Common Bulky Biaryl Phosphine Ligands for Coupling of this compound
| Ligand | Key Features | Recommended Applications |
| XPhos | Highly bulky and electron-rich. Generally provides high reactivity for a broad range of substrates. | Suzuki, Buchwald-Hartwig |
| SPhos | Slightly less bulky than XPhos, but still highly active. Often effective at lower temperatures. | Suzuki, Buchwald-Hartwig |
| RuPhos | Features a methoxy group that can have a beneficial effect on catalyst stability and activity. | Suzuki, Buchwald-Hartwig |
| BrettPhos | Extremely bulky ligand, often successful for very challenging couplings, including those with hindered amines.[4] | Buchwald-Hartwig |
| dppf | A ferrocene-based bidentate ligand, often used in Suzuki couplings. Can be effective for less challenging substrates.[5] | Suzuki |
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
NHCs are strong σ-donating ligands that form very stable complexes with palladium.[6] This strong M-L bond can enhance catalyst longevity. The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms. For challenging substrates, bulky NHCs can be highly effective.[7]
Table 2: Comparison of Common NHC Ligands for Coupling of this compound
| Ligand | Key Features | Recommended Applications |
| IPr | A bulky and widely used NHC ligand. | Suzuki, Buchwald-Hartwig, Sonogashira |
| SIPr | A saturated backbone version of IPr, offering slightly different steric and electronic properties. | Suzuki, Buchwald-Hartwig, Sonogashira |
| PEPPSI-IPr | A pre-catalyst featuring an IPr ligand, known for its air and moisture stability and ease of use. | Suzuki, Buchwald-Hartwig, Sonogashira |
Visualizing the Catalytic Cycles
Understanding the catalytic cycles for these reactions is crucial for troubleshooting and optimization. The following diagrams illustrate the key steps in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycles
Experimental Protocols
The following protocols are designed as a starting point for the cross-coupling of this compound. Due to the specific nature of this substrate, optimization of reaction parameters (temperature, reaction time, base, and solvent) may be necessary. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[8][9]
Reagents and Materials:
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Arylboronic Acid | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.02 | 0.02 |
| XPhos | 0.04 | 0.04 |
| K₃PO₄ (anhydrous) | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the remaining anhydrous 1,4-dioxane (4 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of heteroaryl chlorides using bulky biaryl phosphine ligands.[4][10][11]
Reagents and Materials:
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Amine | 1.2 | 1.2 |
| Pd(OAc)₂ | 0.02 | 0.02 |
| RuPhos | 0.04 | 0.04 |
| NaOtBu | 1.4 | 1.4 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried reaction vial.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound and the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol is adapted from procedures for the Sonogashira coupling of challenging aryl chlorides.[12][13]
Reagents and Materials:
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Terminal Alkyne | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 | 0.03 |
| CuI | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 3.0 | 3.0 |
| Anhydrous THF | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-70 °C with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Directions
The efficient cross-coupling of this compound is a challenging yet highly rewarding endeavor for the synthesis of novel compounds in drug discovery and materials science. The key to success lies in the judicious selection of a highly active catalytic system, with the ligand playing a pivotal role. Bulky, electron-rich biaryl phosphine ligands and N-heterocyclic carbenes have demonstrated their prowess in activating the inert C-Cl bond of heteroaryl chlorides. The protocols provided in this application note serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of this valuable building block. Further optimization and screening of ligands and reaction conditions will undoubtedly lead to even more efficient and versatile synthetic methodologies for this and other challenging substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-methylpyridine
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development. Their presence in numerous FDA-approved drugs highlights their significance as privileged structures. The targeted functionalization of the pyridine ring is a critical activity in the generation of novel molecular entities with tailored pharmacological profiles. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for the C-X bond formation on electron-deficient heteroaromatics like pyridine. This application note provides a detailed guide to the experimental procedures for the SNAr on 3-chloro-2-fluoro-5-methylpyridine, a versatile building block for creating diverse chemical libraries.
Understanding the Reactivity of this compound
The reactivity of this compound in SNAr reactions is governed by several key factors. The pyridine nitrogen atom acts as a strong electron-withdrawing group, rendering the C-2 and C-4 positions electrophilic and susceptible to nucleophilic attack. In this specific substrate, the fluorine atom at the C-2 position is the primary site for substitution.
This regioselectivity is a consequence of two main principles:
-
Activation by the Ring Nitrogen: The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate, which is formed upon nucleophilic attack. This stabilization is most effective when the attack occurs at the ortho (C-2) or para (C-4) positions.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating the attack. The general order of leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[1][2]
Therefore, nucleophiles will preferentially displace the fluoride at the C-2 position over the chloride at the C-3 position. The methyl group at the C-5 position has a minor electronic effect but can influence the overall solubility and crystalline nature of the products.
Visualizing the Reaction Pathway
The general mechanism for the SNAr reaction on this compound is a two-step addition-elimination process.
Caption: General SNAr mechanism on this compound.
Experimental Protocols
The following protocols are designed for reactions with different classes of nucleophiles. It is recommended to perform reactions on a small scale (e.g., 0.5-1.0 mmol) for initial optimization. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (N-Nucleophiles)
This protocol describes the synthesis of 2-amino-3-chloro-5-methylpyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO (0.2 M), add the amine nucleophile (1.2 eq) followed by K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | DMSO | 90 | 6 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 100 | 8 | 90-98 |
| Aniline | DIPEA | DMF | 110 | 12 | 75-85 |
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices as they solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive amines.
Protocol 2: Reaction with Alcohol Nucleophiles (O-Nucleophiles)
This protocol details the synthesis of 2-alkoxy-3-chloro-5-methylpyridine derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | THF | 65 (reflux) | 2 | 80-90 |
| Phenol | t-BuOK | DMF | 80 | 6 | 70-85 |
| Isopropanol | NaH | THF | 65 (reflux) | 4 | 75-85 |
Causality behind Experimental Choices:
-
Base: A strong base like NaH or t-BuOK is necessary to deprotonate the alcohol, forming the more nucleophilic alkoxide or phenoxide.
-
Inert Atmosphere: NaH is highly reactive with water and oxygen, necessitating the use of a dry, inert atmosphere.
-
Quenching: Careful quenching with a mild proton source like NH₄Cl is crucial to neutralize the excess base and any unreacted alkoxide.
Protocol 3: Reaction with Thiol Nucleophiles (S-Nucleophiles)
This protocol outlines the synthesis of 2-thioether-3-chloro-5-methylpyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous DMF or THF
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of K₂CO₃ (1.5 eq) in DMF (0.5 M), add the thiol (1.1 eq) at room temperature.
-
Stir for 15 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature. Thiols are generally more nucleophilic than their alcohol counterparts, and reactions often proceed at lower temperatures.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-98 |
| Benzyl mercaptan | NaH | THF | 25 | 1 | 88-95 |
| Ethanethiol | K₂CO₃ | DMF | 25 | 3 | 85-95 |
Causality behind Experimental Choices:
-
Nucleophilicity of Thiols: The higher nucleophilicity of sulfur compared to oxygen allows these reactions to proceed under milder conditions, often at room temperature.[3]
-
Base Selection: A milder base like K₂CO₃ is often sufficient to deprotonate the thiol. For less acidic thiols, a stronger base like NaH may be required.
Product Characterization
The successful synthesis of the 2-substituted-3-chloro-5-methylpyridine derivatives should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the characteristic doublet of doublets for the proton at C-6 coupled to the fluorine at C-2. New signals corresponding to the incorporated nucleophile will appear.
-
¹³C NMR: The C-F coupling will be absent in the product spectrum. The chemical shift of C-2 will be significantly altered.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product. The isotopic pattern for the chlorine atom should be observable.
-
Infrared (IR) Spectroscopy: The C-F stretching vibration (typically around 1200-1300 cm⁻¹) present in the starting material will be absent in the product.
Troubleshooting Guide
Caption: Decision tree for troubleshooting SNAr reactions.
Conclusion
This compound is a highly valuable and regioselective substrate for nucleophilic aromatic substitution reactions. The pronounced reactivity of the C-2 fluorine atom allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles under well-defined conditions. The protocols outlined in this application note provide a robust starting point for the synthesis of diverse libraries of 2-substituted-3-chloro-5-methylpyridines, which are key intermediates for the development of novel pharmaceuticals and agrochemicals.
References
Scalable synthesis methods for derivatives of 3-Chloro-2-fluoro-5-methylpyridine
An Application Guide to the Scalable Synthesis of 3-Chloro-2-fluoro-5-methylpyridine and its Functional Derivatives
Abstract
Substituted fluoropyridines are cornerstone building blocks in modern chemical research and development, particularly within the agrochemical and pharmaceutical industries.[1][2] The specific scaffold, this compound, serves as a critical intermediate for synthesizing a range of high-value compounds due to its unique electronic properties and multiple points for chemical modification.[2] This guide provides a comprehensive overview of scalable synthetic strategies, beginning with the construction of the key precursor, 2,3-dichloro-5-methylpyridine, followed by its selective fluorination. Furthermore, it details robust protocols for subsequent derivatization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The methodologies presented are designed for scalability, emphasizing the rationale behind procedural choices to empower researchers in process optimization and development.
Scalable Synthesis of the Key Precursor: 2,3-Dichloro-5-methylpyridine
The industrial production of 2,3-dichloro-5-methylpyridine is a critical first step. While several methods exist, many suffer from low yields or rely on costly starting materials.[3] A highly efficient and scalable route begins with 5-methyl-3,4-dihydropyridin-2(1H)-one (referred to as pyridone), which undergoes a catalyzed, selective chlorination.[3] This approach offers significant advantages in terms of cost and operational simplicity.[3]
Rationale and Method Selection
The selected method utilizes pyridone and chlorine gas as primary raw materials.[3] The reaction is synergistically catalyzed by a Lewis acid (e.g., ferric chloride, FeCl₃) and employs a chlorinating agent like phosgene to achieve high selectivity for the desired 2,3-dichloro-5-methylpyridine over the mono-chlorinated byproduct.[3] This process is advantageous over routes starting from propionaldehyde and acrylonitrile, which report total yields of only 56%.[3] By carefully controlling the stoichiometry of the catalysts and reagents, the synthesis can be tuned to favor either 2-chloro-5-methylpyridine or 2,3-dichloro-5-methylpyridine, demonstrating a high degree of process control.[3]
Experimental Workflow
Caption: Workflow for the synthesis of 2,3-dichloro-5-methylpyridine.
Detailed Protocol: Synthesis of 2,3-Dichloro-5-methylpyridine
Safety Precaution: This procedure involves highly toxic gases (chlorine and phosgene) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety monitoring and personal protective equipment.
-
Reactor Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet tubes, a condenser, and a thermometer, add 66.7g (0.6 mol) of pyridone, 333.5g of toluene, and 9.8g (0.06 mol) of ferric chloride at 20°C.[3]
-
Initial Reaction: Begin stirring the mixture. Introduce phosgene gas at a flow rate of 9 L/h for 3 hours.[3]
-
Chlorination: Concurrently with the phosgene, introduce chlorine gas at a flow rate of 9.5 L/h for 3 hours. Maintain the reaction temperature at 20°C.[3]
-
Heating and Final Reaction: Once the gas additions are complete, heat the reaction mixture to 110°C.[3] Introduce phosgene again at a rate of 9 L/h for an additional 3 hours.[3]
-
Reaction Completion: Maintain the mixture at 110°C and continue stirring for 1 hour after the final phosgene addition is complete.[3]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.
Data Summary
The yield of the desired product can be controlled by modulating the amount of catalyst and reaction time.
| Embodiment (Source[3]) | Pyridone (mol) | FeCl₃ (mol) | Key Products | Yield (%) |
| 1 | 0.6 | 0.012 | 2-chloro-5-methylpyridine | 91.6% |
| 2,3-dichloro-5-methylpyridine | 8.1% | |||
| 2 | 0.6 | 0.06 | 2-chloro-5-methylpyridine | 18.5% |
| 2,3-dichloro-5-methylpyridine | 81.3% | |||
| 3 | 0.6 | 0.03 | 2-chloro-5-methylpyridine | 43.2% |
| 2,3-dichloro-5-methylpyridine | 56.5% |
Halogen Exchange (Halex) Fluorination to this compound
The conversion of 2,3-dichloro-5-methylpyridine to its 2-fluoro analog is achieved via a nucleophilic aromatic substitution known as the Halex process.[4] This reaction selectively exchanges the chlorine atom at the C-2 position, which is activated by the electron-withdrawing nitrogen atom of the pyridine ring.
Mechanistic Rationale
The Halex reaction involves the displacement of an aryl chloride with a fluoride ion.[4] For this transformation, anhydrous potassium fluoride (KF) is a cost-effective and scalable fluoride source, while polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are used to enhance the nucleophilicity of the fluoride salt.[4] High temperatures (150–250 °C) are typically required to drive the reaction to completion.[4] The C-2 chlorine is more susceptible to nucleophilic attack than the C-3 chlorine due to the stabilizing effect of the adjacent nitrogen on the Meisenheimer intermediate formed during the reaction.
Reaction Scheme
Caption: Halex fluorination of 2,3-dichloro-5-methylpyridine.
Detailed Protocol: Halex Fluorination
-
Reagent Preparation: Ensure potassium fluoride is spray-dried or anhydrous. In a reactor equipped for high-temperature reactions with overhead stirring and a Dean-Stark trap, add 2,3-dichloro-5-methylpyridine (1.0 equiv.), anhydrous potassium fluoride (2.0-3.0 equiv.), and DMSO as the solvent.
-
Azeotropic Drying: Heat the mixture to remove any residual water azeotropically with a small amount of toluene until no more water is collected.
-
Reaction: After removing the toluene under vacuum, heat the reaction mixture to 180-200°C and maintain for 12-24 hours. Monitor the reaction progress by GC or HPLC.
-
Workup: Cool the reaction mixture to below 100°C and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by vacuum distillation to yield this compound. A similar procedure using Cesium Fluoride (CsF) in DMSO at 110°C has been reported for the analogous 2,3-dichloropyridine, yielding 71.9% of the fluorinated product.[5]
Scalable Derivatization Strategies
With the this compound core synthesized, derivatization can be achieved through several modern synthetic methods. The C-3 chlorine is an ideal handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient ring is primed for nucleophilic aromatic substitution.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. For the coupling of aryl chlorides, which are less reactive than bromides or iodides, the use of highly active catalysts is essential.[6] Systems employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established methods for similar chloropyridine substrates.[6]
-
Inert Atmosphere: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos ligand (4 mol%).[6]
-
Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add this compound (1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100°C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel to afford the coupled product.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient and therefore susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[7] The fluorine atom at C-2 is a particularly good leaving group in SNAr reactions, often more so than chlorine, due to the high electronegativity which stabilizes the intermediate.[8][9]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as DMSO or NMP.
-
Reagent Addition: Add the desired amine nucleophile (1.5-2.0 equiv.) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Heating: Seal the tube and heat the reaction mixture to 80-120°C. The reaction time can vary from 4 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the 2-amino-3-chloro-5-methylpyridine derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-methylpyridine Reaction Products
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development encountering challenges in the purification of 3-Chloro-2-fluoro-5-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues with practical, field-proven solutions.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers systematic approaches to their resolution.
Scenario 1: Persistent Impurities After Aqueous Work-up
Question: After performing a standard aqueous work-up (quenching, extraction, and washing), my crude this compound still shows significant impurities by TLC and ¹H NMR analysis. What are the likely culprits and how can I remove them?
Answer:
The persistence of impurities after a standard aqueous work-up often points to byproducts with similar solubility to the desired product. Common culprits in the synthesis of halogenated pyridines include unreacted starting materials, regioisomers, and over-halogenated species.[1]
Common Impurities and Their Removal:
-
Unreacted Starting Materials (e.g., 2,3-dichloro-5-methylpyridine): If the fluorination reaction is incomplete, the starting material will be a primary contaminant.
-
Regioisomers: Depending on the synthetic route, isomers with different substitution patterns may form.
-
Over-halogenated Byproducts: In some cases, additional halogenation can occur, leading to di- or tri-halogenated pyridines.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Experimental Protocol: Enhanced Aqueous Work-up
-
Acid Wash: After extracting the crude product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with 1 M HCl. This will protonate and remove any basic impurities, such as unreacted aminopyridine precursors, into the aqueous layer.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2] This step neutralizes any residual acid and removes acidic byproducts.
-
Brine Wash: Perform a final wash with a saturated NaCl solution to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Scenario 2: Poor Separation and Tailing during Column Chromatography
Question: I am attempting to purify this compound using silica gel column chromatography, but I'm observing significant tailing and poor separation of my product from a closely-eluting impurity. How can I improve my chromatographic separation?
Answer:
Peak tailing and poor resolution during the chromatographic purification of pyridine derivatives on silica gel are common issues.[3] This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica gel.[3]
Troubleshooting Strategies:
-
Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent can significantly improve peak shape.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic silanol groups, preventing the pyridine compound from strongly adsorbing and tailing.[3]
-
-
Stationary Phase Selection: If tailing persists, consider using a different stationary phase.
-
Solvent System Optimization: Systematically vary the polarity of your eluent to maximize the separation between your product and the impurity. This should be optimized using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound for effective separation.[3]
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexane and ethyl acetate) that provides good separation on a TLC plate. Add 0.5% triethylamine to the eluent system and re-run the TLC to confirm improved spot shape.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (with 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully load the sample onto the column.
-
Elution: Begin elution with the predetermined mobile phase containing TEA. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Scenario 3: Product Decomposition During Distillation
Question: I am trying to purify this compound by distillation, but I suspect the product is decomposing at higher temperatures. What can I do to prevent this?
Answer:
Thermal decomposition during distillation can be a problem for halogenated pyridines, especially if trace impurities are present that can catalyze degradation. The key is to lower the boiling point of the compound.
Troubleshooting Strategies:
-
Vacuum Distillation: This is the most effective method to reduce the boiling point of the compound and prevent thermal decomposition. A predicted boiling point for this compound is 194.1°C at 760 mmHg.[4] By applying a vacuum, this temperature can be significantly lowered. A similar compound, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, has a boiling point of 50-55°C at 11 mmHg.[5]
-
Pre-treatment Before Distillation: In some cases, a pre-treatment step can remove impurities that might cause decomposition. A patented method for a similar compound involves an "aminating reaction" with reagents like ammonium hydroxide to remove certain impurities before distillation.[6] This suggests that a basic wash or treatment prior to distillation could be beneficial.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Pre-treatment (Optional): Dissolve the crude product in an organic solvent, wash with a dilute base (e.g., NaHCO₃ solution), dry the organic layer, and concentrate.
-
Distillation: Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling. Slowly apply vacuum and gently heat the flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected temperature and pressure. Monitor the purity of the collected fractions by TLC or GC.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification technique.
| Property | Value (Predicted) | Source |
| CAS Number | 1031929-23-3 | [4] |
| Molecular Formula | C₆H₅ClFN | [7] |
| Molecular Weight | 145.56 g/mol | [7] |
| Boiling Point | 194.1°C at 760 mmHg | [4] |
| Flash Point | 71.2°C | [4] |
| Density | 1.264 g/cm³ | [4] |
Q2: Can I use crystallization to purify this compound?
A2: Yes, crystallization can be a highly effective purification method if a suitable solvent system is found. The product is listed as a solid by some suppliers, suggesting that crystallization is a viable option.[7] The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly to form crystals. The impurities should ideally remain in the solvent. A solvent screen with small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures thereof) should be performed to identify the best conditions.
Q3: What safety precautions should I take when handling this compound and the solvents used in its purification?
A3: It is essential to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and the halogenated pyridine product.
-
Safety Data Sheet (SDS): Always consult the SDS for this compound and all solvents and reagents used for detailed hazard information and handling procedures. A similar compound, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, is classified as a flammable liquid and causes skin and eye irritation.[5]
Q4: How can I effectively remove the solvent after column chromatography or extraction?
A4: The most common method for solvent removal is rotary evaporation. For high-boiling solvents like DMF or DMSO, which may be used in the reaction synthesis, a high-vacuum distillation or lyophilization might be necessary. It is important to ensure that the product itself is not volatile under the conditions used for solvent removal.
Q5: My final product has a slight color. Is this normal, and how can I decolorize it?
A5: A slight coloration can be due to trace impurities. If the purity is otherwise high (by NMR, GC, etc.), the color may not be an issue for subsequent steps. However, if decolorization is necessary, you can try:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of Celite.
-
Recrystallization: This is often very effective at removing colored impurities.
Part 3: Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing Catalyst Efficiency in 3-Chloro-2-fluoro-5-methylpyridine Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Chloro-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and reproducibility of their catalytic reactions involving this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Introduction: The Challenge of Pyridine Cross-Coupling
This compound is a valuable heterocyclic compound used in the synthesis of pharmaceuticals and functional materials. However, its structure presents unique challenges in transition metal-catalyzed cross-coupling reactions. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst (commonly palladium), leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide will help you navigate these challenges to achieve high yields and selectivity in your coupling reactions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of this substrate is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.
Possible Causes & Recommended Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Catalyst Inhibition/Poisoning | The pyridine nitrogen can bind to the palladium center, forming inactive catalyst complexes and halting the catalytic cycle.[1] | Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can sterically hinder the coordination of the pyridine nitrogen and promote the desired catalytic steps.[4] |
| Inefficient C-Cl Bond Activation | Aryl chlorides are inherently less reactive than bromides or iodides, requiring a more active catalyst for oxidative addition. The electron-withdrawing nature of the fluorine and the pyridine ring can further deactivate the C-Cl bond.[5] | Use a High-Activity Catalyst System: Pre-catalysts like (SPhos)Pd G2 or (XPhos)Pd G3 are often more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6] Nickel catalysts can also be effective for activating C-Cl bonds.[7] |
| Inappropriate Base | The choice and strength of the base are critical for the transmetalation step.[8][9][10] An unsuitable base can lead to poor activation of the boronic acid or catalyst degradation. | Screen Different Bases: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with sterically hindered substrates.[8] The choice of cation can also influence the reaction rate.[8] |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and the rate of reaction steps. | Optimize the Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used for Suzuki reactions.[5] The water can play a role in the activation of the boronic acid.[11] |
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of homocoupled product from my boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of homocoupling and dehalogenation byproducts indicates that the desired cross-coupling pathway is being outcompeted by undesired reactions.
Troubleshooting Side Product Formation:
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This can be promoted by the presence of oxygen, which can lead to oxidative homocoupling. Certain Pd(II) pre-catalysts may also contribute to this during their reduction to Pd(0).[1] | Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1] Consider using a Pd(0) source like Pd₂(dba)₃ to minimize side reactions during catalyst activation.[12] |
| Dehalogenation of this compound | This can occur if the rate of reductive elimination of the desired product is slow, allowing for competing pathways like reaction with trace water or other proton sources. The choice of ligand and base can also influence this.[1] | Optimize Ligand and Base: Screen different ligands and bases to find a combination that accelerates the reductive elimination step relative to dehalogenation. Sometimes, lowering the reaction temperature can also disfavor this side reaction.[1] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this and how can I prevent it?
Answer:
The formation of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.
Preventing Catalyst Decomposition:
-
Slow Catalysis: If the catalytic cycle is sluggish due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration.[1]
-
Solution: Implement the strategies mentioned in "Issue 1" to accelerate the catalytic cycle, such as optimizing the ligand, base, and temperature.
-
-
High Catalyst Concentration: At higher concentrations, the probability of Pd(0) species colliding and aggregating increases.
-
Solution: While seemingly counterintuitive for a slow reaction, sometimes lowering the catalyst loading can prevent decomposition, especially if the catalytic turnover is high once the reaction gets going.
-
-
Ligand Stability: The phosphine ligand may be degrading under the reaction conditions, leaving the palladium center unprotected and prone to aggregation.
-
Solution: Ensure the use of high-purity, air-stable ligands and pre-catalysts. Store them under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Several cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a very common and versatile choice.[9][10]
-
Buchwald-Hartwig Amination: Used for the formation of C-N bonds with primary or secondary amines.[13][14][15]
-
Sonogashira Coupling: Suitable for creating C-C bonds with terminal alkynes.[16][17]
-
Stille Coupling: Can be used for C-C bond formation with organostannanes, but the toxicity of tin reagents is a drawback.
-
Negishi Coupling: Employs organozinc reagents for C-C bond formation.[18]
Q2: Why are bulky, electron-rich ligands so important for this substrate?
A2: These ligands play a dual role. The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the relatively unreactive C-Cl bond.[4] The steric bulk of the ligand helps to create a coordinatively unsaturated metal center that is more reactive and also helps to prevent the inhibitory binding of the pyridine nitrogen.[4]
Q3: Can I use a Nickel catalyst instead of Palladium?
A3: Yes, nickel catalysts are a viable and sometimes superior alternative for the cross-coupling of aryl chlorides.[7] Nickel is more earth-abundant and can be more effective at activating the strong C-Cl bond. Systems like Ni(cod)₂ with a suitable ligand (e.g., PCy₃) can be very effective.
Q4: How does the fluorine atom at the 2-position affect the reaction?
A4: The fluorine atom is strongly electron-withdrawing, which can make the C-Cl bond at the 3-position more susceptible to nucleophilic attack, but it can also influence the electronics of the pyridine ring and its interaction with the catalyst. Its presence generally necessitates a more active catalytic system.
Experimental Protocols & Visualizations
General Protocol for a Screening Suzuki-Miyaura Reaction
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., (XPhos)Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (1-5 mol %).
-
Add the anhydrous solvent and degassed water (e.g., a 10:1 ratio of dioxane to water).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key steps in a Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in the Amination of 3-Chloro-2-fluoro-5-methylpyridine
The amination of 3-Chloro-2-fluoro-5-methylpyridine is a pivotal reaction in the synthesis of numerous pharmaceutical and agrochemical compounds. However, achieving high conversion rates can be challenging due to the electronic properties of the pyridine ring and the presence of two different halogen substituents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common obstacles in their experiments.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
Q1: My amination of this compound is showing low or no conversion. What are the first things I should check?
Low or no conversion is a common issue that can often be resolved by verifying the foundational parameters of your reaction setup. Before delving into more complex optimization, ensure the following are addressed:
-
Reagent Purity and Integrity:
-
Starting Material: Verify the purity of your this compound and the amine. Impurities can interfere with the reaction or poison the catalyst.
-
Solvent: Use anhydrous and degassed solvents. Residual water can lead to hydrolysis of the starting material or deactivate the catalyst.[1] Aprotic polar solvents like dioxane, THF, or toluene are commonly used for Buchwald-Hartwig reactions, while polar aprotic solvents like DMSO or DMF are often employed for SNAr.[1]
-
Base: For palladium-catalyzed reactions, the quality of the base (e.g., sodium tert-butoxide) is critical. Ensure it has not been degraded by exposure to air and moisture.
-
-
Inert Atmosphere:
-
Temperature Control:
-
Ensure the reaction is being conducted at the appropriate temperature. Catalyst-free SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3][4] Palladium-catalyzed reactions also have optimal temperature ranges, and deviation can lead to low conversion or catalyst decomposition.[4]
-
-
Reaction Monitoring:
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
The formation of side products can compete with your desired amination and reduce your yield. Common side reactions include:
-
Hydrodehalogenation: The removal of the halogen atom and its replacement with a hydrogen atom can be a significant side reaction, especially in palladium-catalyzed processes.
-
Biaryl Formation (Homocoupling): The coupling of two molecules of the starting material can occur, particularly at higher temperatures or with certain catalyst systems.[2]
-
Hydrolysis: If water is present in the reaction mixture, the chloro or fluoro substituent can be hydrolyzed to a hydroxyl group, forming the corresponding pyridinone.[4]
Strategies for Minimizing Side Products:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to prevent hydrolysis.[2]
-
Optimize Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand can influence the selectivity for C-N bond formation over side reactions. Bulky, electron-rich phosphine ligands often favor the desired amination.[1][5][6]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and catalyst decomposition.
Q3: How does the choice of amine affect the reaction?
The properties of the amine nucleophile play a crucial role in the success of the amination reaction.
-
Nucleophilicity and Basicity: A more nucleophilic amine will generally react faster. However, very strong bases can sometimes lead to side reactions. The pKa of the amine is a key parameter to consider.
-
Steric Hindrance: Sterically hindered amines may react more slowly. For palladium-catalyzed reactions, the use of bulky phosphine ligands can often overcome the steric hindrance of both the amine and the aryl halide.[5]
Section 2: In-depth Troubleshooting - Optimizing Reaction Conditions
Q4: My Buchwald-Hartwig amination is not working well. How can I optimize the palladium catalyst system?
The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of the catalyst components.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. However, using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can often provide more consistent and reliable results.[1][7]
-
Ligand Selection: This is often the most critical parameter to optimize. For challenging substrates like this compound, bulky, electron-rich monodentate phosphine ligands are often the most effective.[1][5][6]
| Ligand Type | Examples | General Applicability |
| Bulky Monodentate | XPhos, RuPhos, tBuXPhos | Generally effective for N-heterocycles and sterically hindered substrates.[1] |
| Bidentate | BINAP, Xantphos, dppf | Can be effective, with Xantphos having a broad substrate scope.[1][5] |
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the amount of residual palladium in the product. It's important to find the optimal balance.
Q5: What is the role of the base in a Buchwald-Hartwig reaction, and how do I choose the right one?
The base plays a critical role in the catalytic cycle, and its choice is not trivial.[1] The primary functions of the base are to deprotonate the amine and facilitate the regeneration of the active Pd(0) catalyst.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.[1]
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[1] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q6: I'm attempting a catalyst-free Nucleophilic Aromatic Substitution (SNAr). What are the critical parameters?
For a successful SNAr reaction, the following factors are key:
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[8]
-
Temperature: SNAr reactions on less activated rings often require high temperatures (e.g., >100 °C) to proceed efficiently.[3][4]
-
Leaving Group: In SNAr, fluoride is a better leaving group than chloride.[9][10] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the highly electronegative fluorine atom.[10][11]
Section 3: Advanced Troubleshooting and Mechanistic Considerations
Q7: How can I control the regioselectivity of the amination? The reaction could occur at either the chloro or fluoro position.
The regioselectivity of amination on this compound is a complex issue governed by both the reaction type and conditions.
-
In SNAr Reactions: The 2-position (fluoro) is electronically activated by the pyridine nitrogen, making it more susceptible to nucleophilic attack than the 3-position.[10][11] Furthermore, fluoride is a better leaving group in SNAr.[9][10] Therefore, SNAr conditions are likely to favor substitution at the C2 position.
-
In Buchwald-Hartwig Reactions: The relative reactivity of C-Cl and C-F bonds is different in palladium-catalyzed reactions. Oxidative addition to the C-Cl bond is generally more favorable than to the C-F bond. Therefore, a Buchwald-Hartwig reaction is more likely to favor substitution at the C3 position.
Caption: Competing pathways for the amination of this compound.
Q8: My reaction is not reproducible, especially when I try to scale it up. What should I consider?
Reproducibility issues during scale-up often stem from factors that are less critical at the small scale.
-
Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing and localized temperature gradients, affecting the reaction rate and selectivity. Ensure adequate agitation for the scale of your reaction.
-
Purity of Reagents at Scale: The purity of reagents can vary between batches, especially when purchased in larger quantities. It's crucial to qualify new batches of starting materials, catalysts, and solvents.
-
Strict Anaerobic Conditions: Maintaining a truly inert atmosphere is more challenging in larger vessels. Ensure proper purging and a continuous positive pressure of inert gas.
-
Addition Rates: The rate of addition of reagents, particularly the base or the amine, can become more critical at a larger scale.
Section 4: Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]
-
Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.[1]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent) and the amine (1.0-2.0 equivalents).
-
Add a polar aprotic solvent (e.g., DMSO or DMF).
-
If required, add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Seal the vial and heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Protodehalogenation with 3-Chloro-2-fluoro-5-methylpyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Chloro-2-fluoro-5-methylpyridine in their synthetic workflows. Our goal is to provide you with expert insights and actionable troubleshooting strategies to manage and mitigate the common side reaction of protodehalogenation, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is protodehalogenation and why is it a significant problem in my reaction?
A: Protodehalogenation is an undesired side reaction in which the halogen atom (in this case, chlorine) on your starting material is replaced by a hydrogen atom.[1][2][3] For your specific substrate, this means your this compound is consumed to form the byproduct 2-fluoro-5-methylpyridine. This side reaction is problematic for several key reasons:
-
Yield Reduction: It directly consumes your starting material, lowering the maximum achievable yield of your desired cross-coupled product.
-
Stoichiometry Imbalance: It alters the stoichiometric ratio of your coupling partners, potentially leading to the formation of other byproducts, such as the homocoupling of your boronic acid or organometallic reagent.[4]
-
Purification Complexity: The byproduct often has similar polarity and physical properties to the desired product, making purification by chromatography or crystallization difficult and time-consuming.
Q2: What are the primary mechanistic pathways that lead to protodehalogenation?
A: Protodehalogenation in palladium-catalyzed cross-coupling reactions is not fully understood and can occur through several competing pathways.[5] The dominant mechanism often depends on the specific reaction conditions (catalyst, ligand, base, solvent). Key proposed pathways include:
-
Direct Reaction with a Hydride Source: The palladium catalyst can react with various sources of hydride in the reaction mixture. These sources can be trace water, the solvent (e.g., alcohols like 2-propanol), or even certain bases or additives.[3][6] The resulting palladium-hydride species can then undergo reductive elimination with the aryl halide to yield the protodehalogenated product.
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the formation of the palladium-amide complex, a β-hydride elimination can occur, which competes with the desired reductive elimination step.[7] This pathway generates the protodehalogenated arene and an imine.
-
Hydrolysis of Intermediates: In Suzuki-Miyaura couplings, the palladium-aryl intermediate can potentially be hydrolyzed by water or hydroxide ions present in the reaction, especially under basic conditions, leading back to a palladium-hydroxo species that can facilitate the protodehalogenation pathway.[5]
Q3: Why is this compound particularly susceptible to protodehalogenation?
A: The reactivity of this substrate is governed by a combination of electronic and steric factors. The C-Cl bond at the 3-position is ortho to an electron-withdrawing fluorine atom and is part of an already electron-deficient pyridine ring. This electronic arrangement makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. However, this increased reactivity can be a double-edged sword. If the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are slow relative to the oxidative addition, the intermediate aryl-palladium(II) complex has a longer lifetime, increasing the probability of it being intercepted by a hydride source to undergo the undesired protodehalogenation side reaction.[4][8][9]
Troubleshooting Guide: From Problem to Solution
Q4: My reaction shows >20% formation of 2-fluoro-5-methylpyridine. Where should I start my investigation?
A: Significant protodehalogenation points to an imbalance in the rates of the catalytic cycle steps. The oxidative addition is likely proceeding efficiently, but the subsequent desired step is lagging, allowing the side reaction to dominate. A systematic approach is crucial.
Q5: How does my choice of palladium catalyst and ligand impact protodehalogenation?
A: This is the most critical parameter for controlling selectivity. The ligand's properties directly influence the stability and reactivity of the palladium center.
-
The Problem with Simple Ligands: Traditional, less bulky phosphine ligands like PPh₃ (triphenylphosphine) can be ineffective for activating challenging C-Cl bonds and may lead to catalyst decomposition (formation of palladium black) or slow reductive elimination, favoring protodehalogenation.[1][4]
-
The Solution with Advanced Ligands: Modern, sterically hindered, and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are designed to overcome these challenges.[7][10][11] Ligands like XPhos, SPhos, and RuPhos are highly recommended.
-
Expertise: Their bulkiness promotes the formation of a monoligated, highly reactive Pd(0)L species, which accelerates the rate-limiting oxidative addition step for aryl chlorides.[10]
-
Causality: More importantly, their electron-donating nature speeds up the final reductive elimination step. By accelerating the desired product-forming step, you effectively shorten the lifetime of the Ar-Pd-Cl intermediate, giving it less opportunity to react via a protodehalogenation pathway.[7]
-
| Ligand Type | Typical Observation with this compound | Recommendation |
| Simple (e.g., PPh₃) | Low conversion, significant protodehalogenation, catalyst decomposition. | Avoid for this substrate. |
| Bidentate (e.g., dppf) | Moderate success, but may still exhibit protodehalogenation. | A viable starting point, but often suboptimal. |
| Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos) | High activity, faster reaction rates, and significantly suppressed protodehalogenation. | Strongly Recommended. The go-to choice for challenging chloro-heterocycles.[12][13] |
Q6: What is the role of the base, and how can I choose the right one?
A: The base is essential for the catalytic cycle (e.g., for transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination), but an improper choice can actively promote protodehalogenation.[1][14]
-
Strong, Non-hindered Bases (e.g., NaOtBu, K OtBu): While highly effective for many couplings, strong alkoxides can sometimes increase the rate of protodehalogenation, potentially by acting as a hydride source or promoting decomposition pathways.[15] They are often necessary for C-N couplings but should be used judiciously.
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally the preferred choice for Suzuki-Miyaura couplings.[1][12] They are sufficiently basic to facilitate transmetalation without being overly aggressive. K₃PO₄ is often an excellent starting point as it works well in anhydrous conditions, which can further suppress side reactions involving water.[11]
-
Fluoride Bases (e.g., KF, CsF): Sometimes used in Suzuki couplings, but their efficacy is highly substrate-dependent.
Trustworthiness Tip: When screening bases, ensure they are finely powdered and anhydrous (if the protocol requires it) to ensure reproducibility. Clumped or hydrated bases can lead to inconsistent results.
Q7: Can the solvent system make a difference?
A: Absolutely. The solvent influences catalyst solubility, stability, and can even participate in the reaction.
-
Protic Solvents (e.g., i-PrOH, t-BuOH, H₂O): These solvents can be a direct source of hydrogen for the protodehalogenation reaction.[6][8][9] While a small amount of water is often required to facilitate Suzuki couplings with inorganic bases, excess water or the use of alcohol solvents can be detrimental.[11] Protic solvents can also cage nucleophiles through hydrogen bonding, reducing their reactivity and potentially slowing the desired coupling pathway.[16][17]
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These are generally not recommended. They can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile or poison the catalyst.[18]
-
Aprotic, Non-polar/Weakly Polar Solvents (e.g., Toluene, Dioxane, 2-MeTHF): These are the preferred solvents.[12][19] They are relatively inert and provide good solubility for the catalyst and reagents. Toluene and 1,4-dioxane are common choices, with 2-MeTHF being a greener alternative.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize protodehalogenation when coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable pre-catalyst like XPhos Pd G3 (3 mol%)
-
XPhos ligand (3.0 mol% if using Pd₂(dba)₃)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: If not working in a glovebox, add the palladium source and ligand at this stage. Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure the rigorous exclusion of oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
-
Heating: Place the sealed vessel in a pre-heated oil bath or heating block set to 90-110 °C.
-
Expertise Note: Start at a lower temperature (e.g., 90 °C) and monitor the reaction. Higher temperatures can sometimes increase protodehalogenation without significantly improving the rate of the desired reaction.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 12h). Check for the consumption of starting material and the formation of both the desired product and the protodehalogenated byproduct (2-fluoro-5-methylpyridine).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction & Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Stability and degradation pathways of 3-Chloro-2-fluoro-5-methylpyridine under reaction conditions
Welcome to the technical support center for 3-Chloro-2-fluoro-5-methylpyridine (CAS 1031929-23-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. My goal is to provide you with field-proven insights and troubleshooting strategies to ensure the stability and integrity of this reagent throughout your experimental workflows. The information herein is grounded in established principles of physical organic chemistry and experience with analogous halogenated pyridine systems.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C, protected from light. The pyridine ring, while aromatic and generally stable, is functionalized with reactive halogens that can be susceptible to slow degradation in the presence of atmospheric moisture and oxygen over extended periods.
Q2: How sensitive is this compound to air and moisture?
A: While the compound is not acutely pyrophoric or water-reactive, it is best handled as a moisture-sensitive reagent. Halogenated pyridines can undergo slow hydrolysis. More importantly, the fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) and can react with water, especially under elevated temperatures or basic/acidic conditions. For routine lab use, minimize its exposure to the atmosphere and use an inert gas blanket for transfers.
Q3: Between the fluorine and chlorine substituents, which is more labile?
A: The fluorine atom at the C-2 position is significantly more labile towards nucleophilic attack than the chlorine atom at the C-3 position. The electron-withdrawing nitrogen atom in the pyridine ring strongly activates the adjacent C-2 (alpha) and C-4 (gamma) positions for nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than that of 2-chloropyridine.[1][2] Therefore, you should expect nucleophiles (including water, alcohols, amines, and hydroxide) to preferentially displace the fluoride.
Q4: What are the likely degradation pathways under acidic or basic conditions?
A:
-
Basic/Nucleophilic Conditions: The primary degradation pathway will be the SNAr displacement of the C-2 fluoride by hydroxide or other nucleophiles present in the medium. This will yield 3-Chloro-2-hydroxy-5-methylpyridine .
-
Acidic Conditions: The pyridine nitrogen will be protonated, which further activates the ring towards nucleophilic attack. While hydrolysis is possible, the compound is generally more stable under acidic than basic conditions. However, prolonged heating in strong aqueous acid can lead to the slow formation of 3-Chloro-2-hydroxy-5-methylpyridine .
-
Strongly Acidic, Non-Aqueous Conditions: Under these conditions, degradation is less likely to occur via hydrolysis. However, ensure that no other nucleophiles are present in the reaction mixture.
Q5: What analytical techniques are recommended for monitoring the purity and degradation of this compound?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most suitable technique.[3][4][5] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) typically provides excellent separation of the parent compound from its more polar degradation products, such as the hydroxylated derivative. Gas chromatography (GC) can also be used, given the compound's volatility.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a reaction where this compound is a starting material. | 1. Degradation via nucleophilic attack: The intended nucleophile or other basic species in the reaction (e.g., amine bases, residual hydroxide) may be displacing the C-2 fluoride. 2. Thermal Degradation: The reaction temperature may be too high, causing decomposition. | 1. Confirm the stability of the starting material to your reaction conditions in a control experiment without the coupling partner. 2. Lower the reaction temperature. 3. Use non-nucleophilic bases (e.g., DBU, Proton-Sponge®) if a base is required but not intended to act as a nucleophile. 4. Ensure all reagents and solvents are anhydrous. |
| Appearance of an unexpected, more polar byproduct in LC-MS analysis. | 1. Hydrolysis: The most common polar byproduct is 3-Chloro-2-hydroxy-5-methylpyridine (M+16 Da relative to starting material) from the reaction with trace water. 2. Solvolysis: If using an alcohol solvent (e.g., methanol, ethanol), the corresponding 3-Chloro-2-alkoxy-5-methylpyridine may have formed. | 1. Verify the mass of the impurity. If it corresponds to hydroxylation, rigorously dry all solvents and reagents and run the reaction under a strict inert atmosphere. 2. Switch to an aprotic solvent such as THF, Dioxane, DMF, or Toluene if the reaction chemistry allows. |
| The compound develops a color upon storage or during a reaction workup. | 1. Photodegradation: Halogenated aromatic compounds can be sensitive to light, leading to the formation of colored radical species or complex degradation products.[7][8] 2. Trace Acid/Base Contamination: Contamination can catalyze slow polymerization or degradation reactions. | 1. Store the material in an amber vial and protect your reaction from direct light. 2. Ensure all glassware is clean and neutral. If performing an aqueous workup, use buffered solutions to control pH. |
Proposed Degradation Pathways
The primary degradation mechanisms for this compound are anticipated to involve nucleophilic substitution and photolysis.
Caption: Proposed degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[9][10][11][12] This protocol provides a framework for stress testing this compound.
Objective: To identify potential degradation products and pathways under various stress conditions. The goal is to achieve 10-20% degradation of the parent compound.[13]
1. Analytical Method:
-
System: HPLC with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitor at 270 nm.
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.
2. Stress Conditions:
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with 50:50 Acetonitrile:Water. Analyze immediately (t=0).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 1 M HCl.
-
Heat at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH and dilute to 0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Dilute to 0.1 mg/mL with mobile phase before injection.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid compound in an open vial.
-
Heat in an oven at 80°C for 48 hours.
-
After cooling, prepare a 0.1 mg/mL solution in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Prepare a 0.1 mg/mL solution in 50:50 Acetonitrile:Water.
-
Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option 1 or 2).
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
Analyze samples after a total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.
-
3. Workflow Diagram:
Caption: Experimental workflow for the forced degradation study.
Summary of Expected Stability
The following table summarizes the anticipated stability of this compound under the described stress conditions. This should be used as a guideline and confirmed by experimental data.
| Stress Condition | Reagent/Temp | Expected Stability | Likely Primary Degradant(s) |
| Acid Hydrolysis | 1 M HCl, 60°C | Moderately Stable | 3-Chloro-2-hydroxy-5-methylpyridine |
| Base Hydrolysis | 0.1 M NaOH, RT | Labile | 3-Chloro-2-hydroxy-5-methylpyridine (Major) |
| Oxidation | 3% H₂O₂, RT | Likely Stable | Pyridine N-oxide derivative |
| Thermal | 80°C, Solid | Likely Stable | Minimal degradation expected at this temperature |
| Photolytic | ICH Q1B | Potentially Labile | Complex mixture, potential for dehalogenation and/or ring opening |
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Photochemical degradation of chlorpyrifos in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
Screening bases and solvents for 3-Chloro-2-fluoro-5-methylpyridine functionalization
Welcome to the technical support center for the functionalization of 3-chloro-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to modify this versatile pyridine building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your synthetic challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and execution.
Introduction to the Reactivity of this compound
This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack. In this specific molecule, we have two potential leaving groups: a fluorine atom at the highly activated C2 position and a chlorine atom at the C3 position.
Key Mechanistic Insight: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success. For pyridines, attack at the C2 and C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, a significant stabilizing factor.[1]
For this compound, nucleophilic attack is overwhelmingly favored at the C2 position . This is due to two primary factors:
-
Activation by the Pyridine Nitrogen: The C2 position is ortho to the ring nitrogen, which strongly stabilizes the negative charge in the Meisenheimer intermediate through resonance.
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I.[1] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1]
Therefore, you can expect nucleophiles to selectively displace the fluorine atom at the C2 position.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on this compound is not working or giving low yields. What are the common culprits?
A1: Low or no conversion in SNAr reactions on this substrate can often be traced back to a few key factors:
-
Insufficiently Activated Nucleophile: Many nucleophiles, such as alcohols, thiols, and secondary amines, require deprotonation by a base to become potent enough to attack the electron-deficient pyridine ring. If you are using a neutral nucleophile without a base, the reaction may not proceed.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile. Conversely, a base that is excessively strong can lead to side reactions, such as deprotonation of the methyl group or other sensitive functionalities on your nucleophile.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the charged intermediate. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Low Reaction Temperature: While the C2-F bond is highly activated, some nucleophile-substrate combinations may still require elevated temperatures to overcome the activation energy barrier.
-
Moisture in the Reaction: Water can protonate your activated nucleophile, rendering it inactive. It can also compete as a nucleophile in some cases. Ensure your reagents and solvent are dry, especially when using strong bases.
Q2: Will the chlorine at the C3 position be displaced?
A2: Under typical SNAr conditions, displacement of the chlorine at the C3 position is highly unlikely. The C3 position is meta to the activating pyridine nitrogen, and therefore, the Meisenheimer intermediate formed upon nucleophilic attack at this position cannot be stabilized by delocalizing the negative charge onto the nitrogen. Furthermore, as mentioned, fluorine is a much better leaving group than chlorine in SNAr reactions.
Q3: How does the methyl group at the C5 position affect the reaction?
A3: The methyl group at the C5 position is an electron-donating group. Generally, electron-donating groups slightly deactivate the ring towards nucleophilic attack. However, its effect is relatively minor compared to the strong activating effect of the ring nitrogen on the C2 position. The methyl group's presence is unlikely to prevent the reaction but may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) compared to an unsubstituted analogue.
Q4: I am observing multiple products in my reaction. What could they be?
A4: The formation of multiple products can arise from several sources:
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can then react with your substrate.
-
Side Reactions of the Nucleophile: If your nucleophile has multiple nucleophilic sites, you may see a mixture of products.
-
Base-Induced Side Reactions: Very strong bases could potentially lead to elimination reactions or other undesired transformations, depending on the nature of your nucleophile.
-
Over-alkylation/arylation: If your product is also nucleophilic, it may react further with the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Nucleophile is not sufficiently reactive. 2. Base is too weak. 3. Reaction temperature is too low. 4. Solvent is not appropriate. | 1. If using a neutral nucleophile (e.g., alcohol, thiol, amine), add a suitable base to generate the more nucleophilic anion. 2. Choose a base with a pKa high enough to deprotonate your nucleophile (see Base Screening section). 3. Gradually increase the reaction temperature in 10-20 °C increments. 4. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. |
| Formation of Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition of solvent or reactants. 2. Base is too strong, leading to side reactions. 3. Presence of oxygen leading to oxidative side reactions. | 1. Lower the reaction temperature. Consider running the reaction for a longer time at a lower temperature. 2. Use a milder base that is still capable of deprotonating the nucleophile (e.g., K2CO3 or Et3N instead of NaH). 3. Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). |
| Poor Regioselectivity (Reaction at C3) | This is highly unlikely for this substrate under SNAr conditions. | If you suspect reaction at C3, confirm the structure of your product using 2D NMR techniques (HMBC, NOESY). This observation would be mechanistically unusual and may point to a different reaction pathway being operative. |
| Difficulty in Product Purification | 1. Use of a high-boiling point solvent (e.g., DMSO) that is difficult to remove. 2. Excess base or byproducts from the base. | 1. Perform an aqueous workup and extract the product with a suitable organic solvent. If DMSO is used, extensive washing with water or brine is necessary. 2. Use a minimal excess of the base. Consider using a solid-supported base that can be filtered off. |
Screening Bases and Solvents: A Systematic Approach
A systematic screening of bases and solvents is crucial for optimizing the functionalization of this compound. Below are guidelines and data to inform your experimental design.
Base Selection
The primary role of the base is to deprotonate the incoming nucleophile, increasing its nucleophilicity. The ideal base should be strong enough to achieve this but not so strong that it causes unwanted side reactions.
Workflow for Base Screening
References
Technical Support Center: Overcoming Poor Reactivity of the C-Cl Bond in 3-Chloro-2-fluoro-5-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Chloro-2-fluoro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve challenges associated with the functionalization of this heterocycle. The inherent stability of the C-Cl bond on the pyridine ring often leads to poor reactivity in common cross-coupling reactions, necessitating carefully optimized conditions. This document provides expert-driven FAQs, troubleshooting workflows, and validated starting protocols to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond in this compound so unreactive in cross-coupling reactions?
The poor reactivity of the C-Cl bond is a well-known challenge in palladium-catalyzed cross-coupling and stems from several factors. The primary hurdle is the high bond dissociation energy of the aryl C-Cl bond compared to its C-Br and C-I counterparts. This makes the rate-limiting step of the catalytic cycle, the oxidative addition of the aryl chloride to the Pd(0) center, energetically demanding and slow.[1][2] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[3] While the 2-fluoro and 5-methyl groups have electronic effects, the strength of the C-Cl bond remains the dominant barrier to reactivity.
Q2: I need to functionalize the C-3 position. Which cross-coupling reaction should I start with?
For introducing new C-C or C-N bonds at the C-3 position, the Suzuki-Miyaura coupling (for aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination (for amines) are the most robust and well-documented choices for challenging chloro-heteroarenes.[4][5] These reactions have seen extensive development of highly active catalyst systems specifically designed to activate inert C-Cl bonds.[6][7] Sonogashira coupling can also be effective, but often requires more specialized conditions to achieve good yields with aryl chlorides.[8][9]
Q3: Can I achieve selective reaction at the C-Cl bond without disturbing the C-F bond?
Yes, selective functionalization is highly feasible.
-
For Palladium-Catalyzed Cross-Coupling: The reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F. The C-F bond is exceptionally strong and generally inert to Pd(0) insertion under standard cross-coupling conditions. Therefore, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira will overwhelmingly favor reaction at the C-Cl position.
-
For Nucleophilic Aromatic Substitution (SNAr): The situation is reversed. The reactivity order for SNAr is typically F > Cl > Br > I, as fluorine is a poor leaving group but is highly activating for nucleophilic attack at the carbon to which it is attached.[10][11] The 2-fluoro position is activated by the ring nitrogen, making it the likely site of attack for strong nucleophiles (e.g., NaOMe, R₂NH) under SNAr conditions. Thus, to functionalize the C-3 position, palladium catalysis is the method of choice.
Q4: What are the absolute critical starting parameters for any cross-coupling attempt with this substrate?
For any cross-coupling reaction involving this substrate, three components are non-negotiable for success:
-
A Highly Active Catalyst System: Do not use simple catalysts like Pd(PPh₃)₄. You must use a system comprising a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6] These ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[12]
-
A Strong Base: Weak bases like Na₂CO₃ are often insufficient. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are required.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.
-
Strictly Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[1] All solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes), and the reaction must be assembled and run under a positive pressure of an inert gas like argon or nitrogen.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures.
Problem 1: Complete Reaction Failure (No Conversion, Only Starting Material Recovered)
If you observe no product formation, it indicates a fundamental issue with a core component of the reaction.
Caption: Troubleshooting Decision Tree for Complete Reaction Failure.
Problem 2: Low Yield / Incomplete Conversion
This is often an optimization issue where the reaction is proceeding but is either too slow or is being outcompeted by side reactions.
-
Cause A: Suboptimal Temperature or Time:
-
Diagnosis: The reaction stalls after a certain percentage of conversion.
-
Solution: Increase the reaction temperature in 10 °C increments (e.g., from 100 °C to 110 °C or 120 °C). Extend the reaction time and monitor by LC-MS to see if conversion improves. Aryl chlorides are sluggish and require thermal energy.[1]
-
-
Cause B: Insufficiently Active Catalyst System:
-
Diagnosis: The reaction is clean but slow and never reaches full conversion.
-
Solution: Screen a different ligand. If you used SPhos, try XPhos or RuPhos, which have different steric and electronic properties.[13] Increasing catalyst loading (e.g., from 1 mol% to 2-3 mol%) can also drive the reaction to completion, although this is less cost-effective.
-
-
Cause C: Poor Reagent Solubility:
-
Diagnosis: The reaction mixture is a thick, immobile slurry. This is common with inorganic bases like K₃PO₄.
-
Solution: Change the solvent system. For Suzuki reactions, a mixture like Dioxane/H₂O (e.g., 5:1) can improve solubility.[12] For Buchwald-Hartwig, switching from Toluene to Dioxane or t-BuOH may help. Ensure vigorous stirring.
-
Problem 3: Significant Side Product Formation
-
Side Product A: Hydrodehalogenation (C-Cl bond is replaced by C-H)
-
Diagnosis: A major byproduct is observed with a mass corresponding to 2-fluoro-5-methylpyridine.
-
Cause: This common side reaction is typically caused by a source of protons, most often residual water in the solvent or reagents.[13] It can also arise from β-hydride elimination from certain intermediates.[5]
-
Solution:
-
Ensure all reagents are scrupulously dry. Use anhydrous solvents from a new bottle or distilled over a drying agent. Dry the base in an oven before use.
-
Use high-purity coupling partners.
-
Screen different bases. The choice of base can influence the rate of this side reaction.[13]
-
-
-
Side Product B: Homocoupling of Coupling Partner
-
Diagnosis: In a Suzuki reaction, you observe a biaryl product derived from the boronic acid. In a Sonogashira, you see a diyne product (Glaser coupling).
-
Cause: This is almost always caused by the presence of oxygen, which promotes the oxidative homocoupling of the organometallic partner.[13]
-
Solution: Improve the degassing procedure. Use a minimum of three freeze-pump-thaw cycles for the solvent. Ensure the reaction vessel is thoroughly flushed with argon and maintained under a positive inert gas pressure throughout the experiment.
-
Problem 4: Catalyst Decomposition (Formation of Palladium Black)
-
Diagnosis: The reaction mixture turns from a clear yellow/orange/brown solution to a heterogeneous mixture containing a fine black precipitate.
-
Cause: Palladium black is precipitated Pd(0) metal, indicating the catalyst has fallen out of the catalytic cycle and deactivated.[13] This is often caused by excessively high temperatures or ligand degradation.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Try 90-100 °C instead of >110 °C.
-
Use a More Robust Ligand: Some phosphine ligands can degrade at high temperatures. Consider screening an N-heterocyclic carbene (NHC) based catalyst, which can offer greater thermal stability.[6][14]
-
Use a Precatalyst: Pre-formed palladium-ligand complexes (precatalysts) are often more stable and can provide more consistent results than generating the active catalyst in situ.[15][13]
-
Section 3: Recommended Starting Protocols
These protocols are robust starting points based on established methods for challenging chloropyridines.[12] Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura C-C Coupling
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv., finely ground and oven-dried).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Via syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
Step-by-Step Methodology:
-
In a glovebox, add to a vial: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 1.5 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial with a screw cap, remove from the glovebox, and place in a preheated heating block at 110 °C.
-
Stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and proceed with a standard aqueous workup as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography.
Section 4: Comparative Data & Mechanistic Overview
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Challenging Chloropyridines
This table summarizes typical conditions reported for related substrates, providing a basis for optimization.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range | Reference(s) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-95% | [12] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 75-98% | [12] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 120 | <10-30% | [4] |
| Pd(dppf)Cl₂ (3) | (none) | K₂CO₃ (2) | Dioxane | 100 | 40-60% | [6] |
| Pd/NHC Complex (2) | (none) | K₃PO₄ (2) | t-AmylOH | 110 | 80-99% | [16] |
Yields are generalized from literature on structurally similar, challenging chloropyridines and serve as a guideline.
General Palladium Catalytic Cycle
The success of these reactions hinges on facilitating each step of the catalytic cycle. The use of bulky, electron-rich ligands is crucial for promoting the first (oxidative addition) and last (reductive elimination) steps.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the ¹H NMR and Mass Spectrometric Analysis of 3-Chloro-2-fluoro-5-methylpyridine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Halogenated Pyridines
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines stand out as privileged scaffolds. The unique electronic properties imparted by halogen substituents—particularly the synergistic effects of chlorine and fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Chloro-2-fluoro-5-methylpyridine is a key building block for a variety of such advanced derivatives. Its strategic functionalization allows for the fine-tuning of properties essential for drug candidates and agrochemicals.
The unambiguous structural confirmation of these derivatives is paramount. A seemingly minor positional change of a substituent can lead to vastly different biological activities and safety profiles. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this molecular class. We will move beyond a simple recitation of data to explain the causality behind the observed spectral features, providing a robust framework for confident structural elucidation. This integrated approach, leveraging the strengths of two orthogonal techniques, represents a self-validating system for structural confirmation, a critical component of scientific trustworthiness.
Part 1: ¹H NMR Spectroscopy - Decoding Proton Environments
¹H NMR spectroscopy is an unparalleled tool for mapping the proton framework of a molecule. By measuring the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field, it provides rich information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][2][3] For the this compound core, the interplay between the halogen substituents and the pyridine ring's electronics creates a distinct and informative spectral signature.
Predicted ¹H NMR Spectrum of this compound
The parent structure, this compound, has three distinct proton signals: two aromatic protons (H-4 and H-6) and the methyl group protons (CH₃).
-
Chemical Shift (δ):
-
Aromatic Protons (H-4, H-6): The pyridine ring is inherently electron-deficient, causing its protons to resonate at a downfield chemical shift compared to benzene. The strongly electronegative fluorine and chlorine atoms further withdraw electron density, shifting these protons even further downfield, typically in the δ 7.5-8.5 ppm range.
-
Methyl Protons (CH₃): The methyl group, being attached to the aromatic ring, will appear in the δ 2.0-2.5 ppm region.
-
-
Spin-Spin Coupling (J): The true diagnostic power of ¹H NMR lies in the analysis of coupling constants.
-
Proton-Proton (H-H) Coupling: The two aromatic protons, H-4 and H-6, are separated by four bonds. This "meta-coupling" (⁴JHH) is typically small, around 2-3 Hz.
-
Proton-Fluorine (H-F) Coupling: The key to assigning the aromatic signals lies in observing couplings to the fluorine atom at position 2.
-
The H-6 proton is three bonds away from the fluorine, resulting in a significant ortho-coupling (³JHF) of approximately 7-10 Hz.
-
The H-4 proton is four bonds away, leading to a smaller meta-coupling (⁴JHF) of about 1-3 Hz.
-
-
This differential coupling allows for the unambiguous assignment of H-4 and H-6. The signal for H-6 will appear as a doublet of doublets (or more complex multiplet due to the small ⁴JHH), while the H-4 signal will show a more subtle splitting from the fluorine.
Comparative ¹H NMR Data for this compound Derivatives
To illustrate how derivatization impacts the ¹H NMR spectrum, consider the following hypothetical examples. The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) at position 4 will systematically alter the chemical shifts of the remaining protons.
| Derivative Structure | Substituent at Pos. 4 | Predicted δ (H-6) (ppm) | Predicted δ (CH₃) (ppm) | Rationale |
| Parent Compound | -H | ~8.0 | ~2.4 | Baseline for comparison. |
| Derivative A | -NH₂ (Strong EDG) | ~7.5 | ~2.2 | The EDG shields the ring protons, shifting them upfield (to a lower δ value). |
| Derivative B | -NO₂ (Strong EWG) | ~8.5 | ~2.6 | The EWG deshields the ring protons, shifting them significantly downfield. |
Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.[4]
Diagram: Key ¹H-¹⁹F Couplings
The following diagram illustrates the crucial scalar (J) couplings that enable structural assignment.
Caption: Key H-F and H-H J-couplings in the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical peaks.[5]
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]
-
For enhanced sensitivity, increase the number of scans (e.g., 16, 64, or more).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known value (δ 0.00).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Part 2: Mass Spectrometry - Confirming Mass and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For halogenated compounds, MS is particularly diagnostic.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₆H₅ClFN. The nominal mass is 145 u. A high-resolution mass spectrometer (HRMS) would detect a much more precise mass, confirming the elemental composition.
-
The Chlorine Isotope Pattern: This is the most telling feature in the mass spectrum of a monochlorinated compound. Chlorine has two stable isotopes: ³⁵Cl (~75% natural abundance) and ³⁷Cl (~25% natural abundance).[8] This results in two distinct peaks for the molecular ion:
-
An M⁺ peak corresponding to molecules containing ³⁵Cl.
-
An M+2 peak, two mass units higher, for molecules containing ³⁷Cl.
-
The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1 .[9] This signature is an unambiguous indicator of the presence of a single chlorine atom.
-
-
Key Fragmentation Patterns: Under Electron Ionization (EI), the high-energy process will cause the molecular ion to fragment. Common fragmentation pathways for halogenated pyridines include:
-
Loss of a Chlorine Radical: [M-Cl]⁺. This is often a very favorable fragmentation, leading to a significant peak at m/z 110.
-
Loss of HCN: A characteristic fragmentation of pyridine rings, which would lead to a peak at m/z 118 (from M⁺).
-
Loss of a Methyl Radical: [M-CH₃]⁺, leading to a peak at m/z 130.
-
Comparative Mass Spectrometry Data for Derivatives
The mass spectrum will directly reflect changes in the molecular formula.
| Derivative Structure | Substituent at Pos. 4 | Molecular Formula | Predicted m/z for M⁺ (³⁵Cl) | Key Fragment Observed |
| Parent Compound | -H | C₆H₅ClFN | 145 | [M-Cl]⁺ at m/z 110 |
| Derivative A | -NH₂ | C₆H₆ClFN₂ | 160 | [M-Cl]⁺ at m/z 125 |
| Derivative B | -NO₂ | C₆H₄ClFN₂O₂ | 190 | [M-NO₂]⁺ at m/z 144 |
Note: All derivatives will exhibit the characteristic ~3:1 M⁺/M+2 isotope pattern for chlorine.
Diagram: General LC-MS Workflow
The following diagram outlines a typical workflow for analyzing pharmaceutical derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A typical workflow for LC-MS analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique commonly used with LC-MS for analyzing polar molecules, making it well-suited for many pharmaceutical compounds.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile/water.
-
Infusion Analysis (for initial assessment):
-
Load the sample solution into a syringe and infuse it directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
This allows for rapid confirmation of the molecular weight and observation of the chlorine isotope pattern without chromatographic separation.
-
-
LC-MS Analysis (for mixtures or purity assessment):
-
Develop an appropriate LC method (e.g., reverse-phase chromatography) to separate the compound of interest from impurities or other components.
-
The eluent from the LC column is directed into the ESI source.[13]
-
-
MS Parameter Optimization:
-
Ionization Mode: Choose positive or negative ion mode. Pyridines, being basic, are typically analyzed in positive ion mode ([M+H]⁺).
-
Source Parameters: Optimize the capillary voltage, gas temperatures, and gas flow rates to achieve a stable and intense signal for the ion of interest.
-
-
Data Acquisition:
-
Acquire data in full scan mode to observe all ions within a specified m/z range.
-
If fragmentation data is desired, perform a product ion scan (MS/MS) by selecting the precursor ion (e.g., m/z 146 for the [M+H]⁺ of the parent compound) and fragmenting it in a collision cell.
-
Conclusion: A Synergistic Approach to Certainty
Neither ¹H NMR nor mass spectrometry alone can provide the same level of structural confidence as their combined application. ¹H NMR excels at defining the precise arrangement and connectivity of protons, revealing the isomeric identity of a derivative. Mass spectrometry provides an exact molecular weight and elemental formula (via HRMS), and its characteristic isotopic patterns and fragmentation data offer orthogonal confirmation of the compound's constitution.
For the researcher, scientist, or drug development professional, adopting this dual-spectroscopic approach is not merely a matter of best practice; it is a fundamental requirement for ensuring the scientific integrity of their work. The data are complementary and self-validating, providing the robust, unambiguous structural evidence necessary to advance a compound through the rigorous stages of research and development.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ekwan.github.io [ekwan.github.io]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. alliedacademies.org [alliedacademies.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Chloro-2-fluoro-5-methylpyridine
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realms of pharmaceutical development and advanced materials science, the precise molecular architecture of a compound is not merely a detail—it is the bedrock of its function, efficacy, and safety. For highly substituted heterocyclic compounds such as 3-Chloro-2-fluoro-5-methylpyridine, even minor positional changes of substituents can drastically alter biological activity and chemical properties. Consequently, rigorous and unequivocal structural confirmation is a non-negotiable prerequisite for advancing any research or development program.
This guide provides an in-depth, multi-technique spectroscopic workflow designed to definitively confirm the structure of this compound. We will move beyond simply listing data, instead focusing on the causal relationships between molecular structure and spectral output. By comparing the expected data for the target compound with that of a potential structural isomer, 2-Chloro-5-fluoro-3-methylpyridine, we will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a self-validating system for structural verification.
The Analytical Challenge: Distinguishing Positional Isomers
The synthesis of substituted pyridines can sometimes yield a mixture of isomers. For our target, this compound, a common and challenging-to-distinguish impurity could be 2-Chloro-5-fluoro-3-methylpyridine. While they share the same molecular formula and weight, the spatial arrangement of their atoms will produce unique spectroscopic fingerprints. Our goal is to leverage these differences for confident identification.
| Compound | Structure | Key Distinctions |
| Target: this compound | Cl at C3, F at C2, Me at C5 | The two aromatic protons are at C4 and C6. The fluorine atom is adjacent to the nitrogen and the chlorine. |
| Isomer: 2-Chloro-5-fluoro-3-methylpyridine | Cl at C2, F at C5, Me at C3 | The two aromatic protons are at C4 and C6. The chlorine atom is adjacent to the nitrogen. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and interlocking dataset that leaves no room for ambiguity.
¹H NMR: Probing the Proton Environment
The proton NMR spectrum gives the first clear indication of the substitution pattern on the pyridine ring.
-
Expert Analysis: For our target molecule, This compound , we expect two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The methyl group at C5 will appear as a singlet in the aliphatic region. The proton at C4 will be coupled to the fluorine at C2 (³J-HF) and the proton at C6 (⁴J-HH, a smaller meta-coupling). The proton at C6 will be coupled to the fluorine at C2 (⁴J-HF) and the proton at C4 (⁴J-HH). In contrast, for the isomer 2-Chloro-5-fluoro-3-methylpyridine , the electronic environment and coupling pathways are different, leading to distinct chemical shifts and splitting patterns.
Table 1: Predicted ¹H NMR Data Comparison
| Parameter | This compound (Target) | 2-Chloro-5-fluoro-3-methylpyridine (Isomer) | Rationale for Distinction |
| H4 Signal | Doublet of doublets (dd) | Doublet (d) or doublet of small doublets (dd) | The coupling to fluorine (³J-HF) in the target will be significantly different from the coupling (³J-HF) in the isomer. |
| H6 Signal | Doublet (d) or doublet of small doublets (dd) | Doublet of doublets (dd) | The C6 proton in the target is flanked by the nitrogen and the methyl-bearing carbon, whereas in the isomer it is flanked by the fluorine-bearing carbon and the nitrogen. |
| CH₃ Signal | Singlet (~2.3 ppm) | Singlet (~2.4 ppm) | The chemical shift will be subtly different due to the change in proximity to the electronegative substituents. |
¹⁹F NMR: A High-Sensitivity Probe
Given the presence of fluorine, ¹⁹F NMR is an essential and highly sensitive experiment. Fluorine's large chemical shift dispersion makes it an excellent probe of the local electronic environment.[1][2]
-
Expert Analysis: In This compound , the fluorine at C2 is directly adjacent to the electron-withdrawing nitrogen and the chlorine at C3. This will result in a characteristic chemical shift. The signal should be split into a doublet of doublets due to coupling with H4 (³J-FH) and H6 (⁴J-FH). The magnitude of these coupling constants provides direct evidence of the proton-fluorine distances through the bond network.[3][4]
¹³C NMR: The Carbon Skeleton Blueprint
The ¹³C NMR spectrum confirms the number of unique carbon environments and, crucially, reveals the influence of the directly attached fluorine atom through C-F coupling.
-
Expert Analysis: The target molecule has six carbon atoms, all in unique chemical environments, and thus should display six distinct signals. The most informative signals are those for C2 and C3, which are directly bonded to the halogens. The carbon attached to the fluorine (C2) will exhibit a very large one-bond coupling (¹J-CF, typically >200 Hz), appearing as a large doublet.[5] The other carbons will also show smaller couplings to the fluorine (²J-CF, ³J-CF), providing a rich pattern that confirms the substitution. This C-F coupling pattern is a definitive fingerprint that can easily distinguish between the target and its isomer.
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon | This compound (Target) | 2-Chloro-5-fluoro-3-methylpyridine (Isomer) | Rationale for Distinction |
| C2 | Doublet, ¹J-CF > 200 Hz | Signal shifted downfield due to Cl attachment | The presence or absence of the large one-bond C-F coupling is a definitive identifier. |
| C3 | Doublet, ²J-CF ~ 20-30 Hz | Signal shifted upfield relative to C2 | The magnitude of the C-F coupling constant is directly related to the number of bonds separating the atoms. |
| C5 | Doublet, ³J-CF ~ 3-5 Hz | Doublet, ¹J-CF > 200 Hz | The position of the large ¹J-CF coupling immediately identifies the location of the fluorine atom. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (if required for full assignment): Acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to unambiguously assign all signals and confirm the connectivity.
The following diagram illustrates how long-range HMBC correlations would definitively confirm the structure of the target molecule.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Alternative reagents to 3-Chloro-2-fluoro-5-methylpyridine for synthesizing pyridine derivatives
A Comparative Guide to Alternative Reagents for Pyridine Derivative Synthesis
The functionalized pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] Among the myriad of building blocks available, 3-chloro-2-fluoro-5-methylpyridine has emerged as a particularly versatile reagent, prized for the orthogonal reactivity of its halogen substituents. However, reliance on a single starting material can limit synthetic flexibility and innovation. This guide provides an in-depth comparison of viable alternative reagents, offering researchers, scientists, and drug development professionals a broader palette for the synthesis of complex pyridine derivatives.
The Benchmark: Deconstructing the Reactivity of this compound
The synthetic utility of this compound stems from the distinct electrochemical properties of its C-F and C-Cl bonds. The C-F bond, being stronger and more polarized, is generally less susceptible to oxidative addition by palladium catalysts, making it a spectator in many cross-coupling reactions. Conversely, the C-Cl bond is more readily activated, providing a reliable handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]
This differential reactivity allows for a stepwise functionalization strategy. The C-Cl bond at the 3-position can be addressed first under palladium catalysis, leaving the C-F bond at the 2-position intact for subsequent nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom makes the C2 position highly susceptible to attack by nucleophiles.[3][4] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5][6]
Comparative Analysis of Alternative Reagents
The selection of an appropriate dihalopyridine is a critical decision that dictates the synthetic route and reaction conditions. Below, we compare several key alternatives to this compound, evaluating their reactivity profiles and strategic advantages.
2,3-Dichloro-5-methylpyridine
As a close structural analog, 2,3-dichloro-5-methylpyridine offers a different paradigm of reactivity. Both chlorine atoms are potential sites for cross-coupling, but the one at the 2-position is generally more reactive due to its proximity to the ring nitrogen. This inherent bias can be exploited for selective mono-functionalization.
-
Reactivity Profile: In palladium-catalyzed cross-coupling reactions, the C2-Cl bond is typically more reactive than the C3-Cl bond.[7] This allows for selective Suzuki or Buchwald-Hartwig coupling at the 2-position, leaving the 3-chloro substituent for subsequent transformations.
-
Advantages: This reagent is often more economical than its fluorinated counterpart. The sequential functionalization of two C-Cl bonds can be achieved by carefully tuning the catalyst, ligand, and reaction temperature.
-
Limitations: Achieving high selectivity can be challenging and may require extensive optimization of reaction conditions. Over-reaction leading to di-substituted products is a common side reaction.
3-Bromo-2-chloro-5-methylpyridine
Introducing a bromine atom significantly alters the reactivity landscape. The C-Br bond is considerably more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[2] This provides a highly predictable and selective handle for initial functionalization.
-
Reactivity Profile: The C-Br bond at the 3-position is the primary site of reaction in cross-coupling chemistries, allowing for the introduction of a wide array of substituents with high regioselectivity.[8][9] The C-Cl bond at the 2-position remains for a subsequent, more forcing cross-coupling reaction or can be targeted by SNAr.
-
Advantages: Offers excellent and predictable regioselectivity in sequential cross-coupling reactions. The high reactivity of the C-Br bond often allows for milder reaction conditions.
-
Limitations: Brominated compounds are typically more expensive than their chlorinated analogs. The potential for halogen scrambling under certain conditions should be considered.
2-Bromo-3-chloro-5-methylpyridine
This isomer of the previous alternative directs the initial functionalization to the 2-position, which can be advantageous for building certain substitution patterns.
-
Reactivity Profile: The C-Br bond at the 2-position undergoes selective oxidative addition, leaving the C-Cl bond at the 3-position untouched.[8] This allows for the initial introduction of a substituent adjacent to the ring nitrogen.
-
Advantages: Provides a clear and predictable pathway for C2-functionalization followed by C3-functionalization. This is particularly useful for synthesizing ligands or molecules where substitution at the 2-position is critical for biological activity or material properties.
-
Limitations: Similar to other brominated pyridines, cost can be a factor. The steric hindrance at the 2-position might influence the choice of coupling partners and require more sophisticated ligand systems.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and reactivity patterns of the discussed reagents.
| Reagent | Structure | Primary Reactive Site (Cross-Coupling) | Secondary Reactive Site | Key Advantages |
| This compound | Cl-C5H3N(F)-CH3 | C3-Cl | C2-F (SNAr) | Orthogonal reactivity, ideal for sequential coupling and SNAr. |
| 2,3-Dichloro-5-methylpyridine | Cl-C5H3N(Cl)-CH3 | C2-Cl | C3-Cl | Cost-effective, allows for di-functionalization. |
| 3-Bromo-2-chloro-5-methylpyridine | Br-C5H3N(Cl)-CH3 | C3-Br | C2-Cl | Excellent regioselectivity, milder conditions for first coupling. |
| 2-Bromo-3-chloro-5-methylpyridine | Cl-C5H3N(Br)-CH3 | C2-Br | C3-Cl | Predictable C2-functionalization, useful for specific isomers. |
Experimental Protocols
To illustrate the practical application of these reagents, we provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-methylpyridine at the C3-Position
Objective: To selectively couple an arylboronic acid at the C3-position, leveraging the higher reactivity of the C-Br bond.
Materials:
-
3-Bromo-2-chloro-5-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-chloro-5-methylpyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualization of Synthetic Strategy
The choice of reagent dictates the overall synthetic workflow. The following diagram illustrates the decision-making process based on the desired substitution pattern.
Caption: Reagent selection workflow for targeted pyridine synthesis.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
A Comparative Yield Analysis of Palladium Catalysts for 3-Chloro-2-fluoro-5-methylpyridine Coupling Reactions
Introduction: The Strategic Importance of the 3-Chloro-2-fluoro-5-methylpyridine Scaffold
In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance. Among these, this compound stands out as a versatile and highly valuable building block. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric influence—makes it a privileged starting material for the synthesis of complex molecules with potential therapeutic applications.
The ability to efficiently and selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position is critical to unlocking the synthetic potential of this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become the cornerstone methodologies for these transformations due to their broad functional group tolerance and high efficiency.[1]
However, the success of these couplings is not guaranteed. The electron-deficient nature of the pyridine ring and the presence of the adjacent fluorine atom influence the reactivity of the C-Cl bond, making catalyst selection a non-trivial exercise. This guide provides a comprehensive, data-driven comparison of various palladium catalyst systems for the coupling of this compound. By examining experimental data and elucidating the mechanistic principles behind catalyst performance, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic challenges.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is fundamentally dictated by the ligand coordinated to the metal center. The ligand's steric and electronic properties govern the key steps of the catalytic cycle—oxidative addition, transmetalation/amine coordination, and reductive elimination—thereby influencing reaction rates, yields, and substrate scope. We will now compare the performance of several classes of palladium catalysts across the three most pertinent coupling reactions for this scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyridines. For a substrate like this compound, the challenge lies in efficiently activating the relatively inert C-Cl bond.
Catalyst Classes:
-
Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ are among the earliest developed for cross-coupling. While effective for more reactive aryl bromides and iodides, they often require higher temperatures and catalyst loadings for aryl chlorides, sometimes leading to lower yields.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos have revolutionized the coupling of challenging substrates. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the palladium center. These are often the catalysts of choice for high-yield couplings of chloropyridines.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form highly stable bonds with palladium, creating robust catalysts that resist decomposition and often exhibit high turnover numbers (TONs).[2] They are particularly effective for sterically hindered or electron-deficient substrates.
Comparative Yield Data for Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| PdCl₂(dppf) | Phenylboronic Acid | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good |
Note: "Good" and "High" yields are qualitative descriptors based on literature reports for similar dihaloheterocycles, suggesting successful transformations.[3] For challenging substrates like aryl chlorides, catalyst systems employing bulky phosphine ligands like SPhos or dppf generally outperform traditional catalysts like Pd(PPh₃)₄.[4]
Buchwald-Hartwig Amination: Constructing the Critical C-N Bond
The formation of an aniline-type C-N bond is a frequent objective in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct route to these compounds from aryl halides.
Catalyst Classes:
-
Sterically Hindered Ligands (e.g., XPhos, RuPhos, BrettPhos): These ligands are essential for the successful amination of aryl chlorides. The steric hindrance facilitates the final C-N bond-forming reductive elimination from the palladium center. The choice of ligand can significantly impact the scope of compatible amines (primary, secondary, anilines, etc.).[5]
-
Precatalysts: The use of well-defined precatalysts, such as those based on RuPhos and BrettPhos, can lead to more reproducible results and allow for the use of weaker bases like LiHMDS, which can be crucial for sensitive substrates.[5]
Comparative Yield Data for Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | 10 | Excellent |
| RuPhos Precatalyst | Aniline | LiHMDS | Dioxane | 100 | 12 | High |
| BrettPhos Precatalyst | n-Butylamine | LiHMDS | THF | 80 | 18 | High |
Note: Yields are based on typical outcomes for aminations of halo-pyridines. The combination of a bulky ligand like X-Phos with a strong, non-nucleophilic base like NaOtBu is a standard starting point for these reactions.[6] Precatalysts offer improved performance for a broader range of amines.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction allows for the direct coupling of terminal alkynes, providing access to a class of compounds important in materials science and as synthetic intermediates.
Catalyst Classes:
-
Classic Pd/Cu System: The traditional method employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI). This system is highly effective but can sometimes lead to homocoupling of the alkyne (Glaser coupling).
-
Copper-Free Systems: To avoid issues associated with the copper co-catalyst, modern protocols often utilize bulky, electron-rich ligands that can facilitate the catalytic cycle without copper. These systems are particularly useful when synthesizing compounds for applications where copper contamination is a concern.
-
Palladacycles: These air- and moisture-stable precatalysts have shown high activity in Sonogashira couplings, including for challenging aryl chlorides.[7]
Comparative Yield Data for Sonogashira Coupling
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | 6 | High |
| Pd(OAc)₂ / XPhos | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | High |
| Palladacycle Catalyst | 1-Octyne | K₂CO₃ | DMF | 110 | 8 | Good-High |
Note: The classic Pd/Cu system remains a robust choice for many Sonogashira couplings.[3] However, for aryl chlorides, copper-free conditions often require more advanced ligands like XPhos and higher temperatures to achieve high yields.[7][8]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: Suzuki-Miyaura Coupling using a Pd/SPhos Catalyst System
Objective: To synthesize 2-fluoro-5-methyl-3-phenylpyridine.
Materials:
-
This compound (1.0 mmol, 145.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 636.8 mg)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Rationale: Using a flame-dried flask and performing the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxygen from deactivating the palladium catalyst.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the flask.
-
Rationale: The catalyst and ligand are often air-sensitive. Handling them in an inert environment preserves their catalytic activity.
-
-
Solvent Addition: Add toluene and water to the flask. The solvents should be previously degassed by bubbling with argon for at least 20 minutes.
-
Rationale: Degassing removes dissolved oxygen, which can lead to unwanted side reactions like phosphine oxidation and catalyst decomposition.
-
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Pd/XPhos Catalyst System
Objective: To synthesize N-(2-fluoro-5-methylpyridin-3-yl)morpholine.
Materials:
-
This compound (1.0 mmol, 145.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Inert Atmosphere Preparation: In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube with a stir bar.
-
Rationale: NaOt-Bu is highly hygroscopic and air-sensitive. All solid reagents should be handled in a dry, inert environment.
-
-
Reagent Addition: Remove the tube from the glovebox, add this compound, anhydrous toluene, and morpholine under a positive flow of argon.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 10 hours.
-
Rationale: The high temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.
-
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Mechanistic Insights and Visualization
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The choice of ligand directly impacts the efficiency of these steps.
Suzuki-Miyaura Catalytic Cycle
The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl chloride. The key difference is the subsequent step where the amine coordinates to the palladium complex, is deprotonated by the base, and then undergoes reductive elimination to form the C-N bond.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy in medicinal and materials chemistry. While traditional catalysts can be effective under certain conditions, the use of modern catalyst systems based on bulky, electron-rich phosphine ligands (such as SPhos and XPhos) and N-heterocyclic carbenes consistently provides superior results for this challenging chloropyridine substrate.[2] These advanced systems enable reactions to proceed at lower catalyst loadings, under milder conditions, and with higher yields, which is critical for efficient and scalable synthesis.
The choice of catalyst is not universal; it is intrinsically linked to the specific coupling partners and desired reaction outcome. For Suzuki-Miyaura reactions, PdCl₂(dppf) and Pd(OAc)₂/SPhos are reliable choices.[3] For Buchwald-Hartwig aminations, systems employing XPhos, RuPhos, or BrettPhos are indispensable.[5] In Sonogashira couplings, both classic Pd/Cu systems and modern copper-free variants offer effective pathways.[3][7] This guide serves as a foundational tool, and further optimization by screening ligands, bases, and solvents will ultimately unlock the full potential of these transformative reactions.
References
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 3-Chloro-2-fluoro-5-methylpyridine
A Comparative Guide to Purity Determination of 3-Chloro-2-fluoro-5-methylpyridine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative assessment of this compound. As a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring its purity is paramount to controlling downstream reaction yields, impurity profiles, and the safety of the final product. This document delves into the practical application and comparative performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a substituted pyridine ring, a structural motif common in biologically active molecules. The purity of this intermediate directly impacts the efficacy and safety of the final active ingredient. Potential impurities may arise from the synthetic route, including regioisomers (e.g., 2-chloro-5-fluoro-3-methylpyridine), starting materials, or side-reaction products. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a cornerstone of process understanding and product integrity.
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte and its potential impurities. For a semi-volatile and thermally stable molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable, albeit fundamentally different, approaches to purity assessment. This guide will explore the development, validation, and comparative advantages of each.
Gas Chromatography (GC): The Preferred Method for Routine Analysis
Expert Rationale: Gas Chromatography is the premier technique for analyzing volatile and thermally stable compounds. Given that commercial suppliers of similar halogenated pyridines often specify GC for purity analysis, it stands as the industry-standard starting point.[1][2] Its high resolution, speed, and the universal, robust nature of the Flame Ionization Detector (FID) make it exceptionally well-suited for quantifying the main component and separating closely related volatile impurities. The primary separation mechanism is based on the compound's boiling point and its interaction with the stationary phase, which is highly effective for resolving isomers.[3]
Experimental Protocol: GC-FID Method
This protocol is designed as a self-validating system, where specificity is demonstrated by the separation of the main peak from all potential impurities.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol to achieve a final concentration of 1.0 mg/mL.
-
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions: The parameters below are optimized for the resolution of potential regioisomers and other common impurities.
| Parameter | Recommended Setting | Rationale |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent selectivity for a wide range of semi-volatile compounds and is robust. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading and ensures sharp, symmetrical peaks for the main component. |
| Injection Vol. | 1.0 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Helium is safer, while Hydrogen can provide faster analysis times. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold separates volatile impurities, while the ramp ensures elution of higher-boiling point compounds in a reasonable timeframe. |
| Detector | Flame Ionization Detector (FID) | Provides a linear response for virtually all carbon-containing compounds, making it ideal for area percent purity calculations. |
| Detector Temp. | 300 °C | Prevents condensation of the eluted compounds. |
Workflow for GC Purity Analysis
Caption: Workflow for GC-FID Purity Determination.
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
Expert Rationale: While GC is often sufficient, a truly robust purity assessment relies on an orthogonal method—a technique that separates compounds based on a different chemical principle.[4] Reverse-Phase HPLC (RP-HPLC) separates analytes based on their polarity and hydrophobic interactions with the stationary phase. This makes it an invaluable tool for confirming purity and detecting non-volatile or thermally labile impurities that would be missed by GC. The development of an RP-HPLC method is a critical step in method cross-validation and for investigations into unknown impurities.[5]
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed to provide complementary selectivity to the GC method.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm | A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and selectivity for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape and ensures consistent ionization state for the pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff. |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 95% B, 15-18 min: 95% B, 18.1-22 min: 30% B | A gradient elution is crucial to separate compounds with a range of polarities and to elute any strongly retained impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency and reproducibility. |
| Detection | UV at 270 nm | Pyridine-containing compounds typically have strong UV absorbance. 270 nm is a good starting point, but a DAD should be used to confirm the optimal wavelength. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
Method Validation & Comparative Analysis
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For purity methods, the key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Decision & Validation Workflow
Caption: Decision and validation workflow for purity methods.
Head-to-Head Comparison: GC vs. HPLC
The following table provides a direct comparison of the two techniques for this specific application.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) |
| Principle | Separation by boiling point and interaction with a non-polar stationary phase. | Separation by polarity and hydrophobic interaction with a C18 stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Selectivity | Excellent for resolving regioisomers and other closely related volatile impurities. | Excellent for separating compounds with different polarities. Provides an orthogonal view to GC. |
| Speed | Generally faster run times for routine analysis (15-20 minutes). | Can have longer run times due to gradient elution and re-equilibration (20-30 minutes). |
| Sensitivity | FID provides excellent sensitivity (low ng range). | UV detection provides good sensitivity (low to mid ng range), but is compound-dependent. |
| Quantitation | Area percent using FID is straightforward as response is proportional to carbon content. | Area percent requires relative response factors for accurate quantitation of impurities. |
| Pros | - High resolution for isomers- Simple sample preparation- Robust and reliable detector (FID) | - Orthogonal to GC- Detects non-volatile impurities- DAD provides spectral information |
| Cons | - Not suitable for non-volatile or thermally labile impurities. | - Mobile phase preparation is more complex- Potential for peak co-elution with different impurities than GC |
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, a dual-technique approach is recommended.
-
Primary Method for Routine QC: Gas Chromatography with FID detection is the recommended primary method. Its speed, robustness, and high resolving power for potential isomeric impurities make it the most efficient and effective tool for routine quality control and batch release.[3]
-
Orthogonal Method for Validation and Investigation: Reverse-Phase HPLC with UV detection is essential as a complementary, orthogonal technique. It should be used during method validation, for reference standard characterization, and to investigate any out-of-specification results or unknown peaks observed in the GC analysis.
By employing both GC and HPLC, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and consistency of their downstream processes and final products. For definitive identification of any unknown impurities, hyphenated techniques such as GC-MS and LC-MS are indispensable and should be utilized as needed.
References
- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
The Halogenated Pyridine Backbone: A Comparative Guide to the Biological Activity of 3-Chloro-2-fluoro-5-methylpyridine Derivatives
Introduction: The Strategic Importance of the 3-Chloro-2-fluoro-5-methylpyridine Scaffold
In the landscape of modern medicinal and agrochemical research, the pyridine ring stands as a cornerstone heterocyclic structure, integral to a vast number of bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery. Within this important class of compounds, halogenated pyridines offer a particularly rich ground for synthetic exploration and optimization of biological activity. The strategic placement of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
This compound, with its distinct substitution pattern, is an exemplary building block that has garnered significant interest.[2] The presence of a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position provides a versatile platform for the synthesis of a diverse array of derivatives. This guide will delve into the biological activity screening of compounds derived from this scaffold, offering a comparative analysis supported by experimental data. We will explore the causality behind synthetic choices and provide detailed protocols for key biological assays, empowering researchers to effectively screen and develop novel bioactive compounds.
Synthetic Strategies: From a Simple Scaffold to a Diverse Chemical Library
The true potential of this compound lies in its reactivity, which allows for the introduction of a wide range of functional groups and structural motifs. The chlorine and fluorine atoms at positions 2 and 3, respectively, are key handles for nucleophilic aromatic substitution reactions, while the methyl group at position 5 can be a site for further functionalization. A common and powerful strategy for elaborating this core is the Suzuki cross-coupling reaction, which enables the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl substituents.
To illustrate a typical synthetic workflow, consider the generation of a library of phenylpyridine derivatives, a class of compounds known for their herbicidal activity. The process often begins with a close analogue, 2,3-dichloro-5-trifluoromethylpyridine, which can be synthesized from precursors like 2-chloro-5-methylpyridine through chlorination and fluorination steps.[3] This is then subjected to a Suzuki coupling with a substituted p-hydroxyphenylboronic acid. The resulting intermediate can then undergo a nucleophilic substitution reaction with a variety of benzyl halides to yield a library of α-trifluoroanisole derivatives containing the phenylpyridine moiety.[1]
Caption: Synthetic workflow for generating a library of α-trifluoroanisole derivatives.
This modular approach allows for the systematic variation of substituents on the phenyl ring and the benzyl moiety, enabling a thorough exploration of the structure-activity relationship (SAR). The choice of reagents in each step is critical; for instance, the palladium catalyst and base used in the Suzuki coupling are selected to maximize yield and minimize side reactions.
Comparative Analysis of Biological Activity: A Case Study in Herbicides
To provide a tangible comparison of the biological activities of compounds derived from a halogenated pyridine scaffold, we will examine a series of novel α-trifluoroanisole derivatives synthesized from a 2,3-dichloro-5-trifluoromethylpyridine precursor.[1] These compounds were screened for their herbicidal activity against a panel of common weeds.
Experimental Data Summary
The herbicidal activity of the synthesized compounds was evaluated in post-emergence assays against both broadleaf and grass weeds. The data is summarized in the table below, with activity rated as a percentage of inhibition at a given concentration. For comparison, the commercial herbicide Fomesafen was used as a positive control.
| Compound ID | R1 | R2 | R3 | R4 | A. theophrasti (Broadleaf) | A. retroflexus (Broadleaf) | E. prostrata (Broadleaf) | D. sanguinalis (Grass) | S. viridis (Grass) |
| 7a | H | H | H | H | >80% | >80% | >80% | >80% | >80% |
| 7j | H | H | 4-F | H | 100% | 100% | - | - | - |
| 7k | H | H | 4-Cl | H | 100% | 100% | - | - | - |
| Derivative B | F | F | H | H | High | High | Moderate | Low | Low |
| Derivative C | CF3 | H | H | H | Low | Low | Low | Low | Low |
| Fomesafen | - | - | - | - | >80% | >80% | Moderate | Low | Low |
| Data adapted from a study on α-trifluoroanisole derivatives.[1] The table presents a selection of derivatives to illustrate structure-activity relationships. |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key insights into the structure-activity relationship of these phenylpyridine derivatives:[1]
-
Substituents on the Benzyl Ring (R3 and R4): The presence of electron-withdrawing groups, such as fluorine (in 7j) and chlorine (in 7k) at the 4-position of the benzyl ring, significantly enhanced herbicidal activity against broadleaf weeds, achieving 100% inhibition. This suggests that these substituents may play a role in binding to the target enzyme.
-
Substituents on the Phenyl Ring (R1 and R2): Optimal activity was observed when R1 and R2 were hydrogen or fluorine atoms. The introduction of bulkier groups, such as a trifluoromethyl group (CF3), led to a marked decrease in activity. This indicates that the steric profile of this region of the molecule is critical for its herbicidal effect.
-
Spectrum of Activity: Compound 7a , the unsubstituted parent compound in this series, demonstrated broad-spectrum activity against both broadleaf and grass weeds, outperforming the commercial herbicide Fomesafen, which was less effective against the tested grass species.[1]
These findings underscore the importance of systematic screening of derivatives to identify lead compounds with superior and broader activity profiles. The this compound scaffold provides a robust starting point for such optimization efforts.
Mechanism of Action: Targeting Protoporphyrinogen Oxidase (PPO)
Many phenylpyridine herbicides exert their effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Caption: Simplified chlorophyll biosynthesis pathway showing PPO inhibition.
The efficacy of the α-trifluoroanisole derivatives, particularly compound 7a , as PPO inhibitors was confirmed through enzymatic assays. Compound 7a exhibited a half-maximal inhibitory concentration (IC50) of 9.4 nM against the Nicotiana tabacum PPO enzyme, which was significantly more potent than Fomesafen (IC50 = 110.5 nM).[1] Molecular docking studies suggest that the 3-chloro-5-trifluoromethylpyridine and trifluoromethoxy groups contribute to stable interactions within the active site of the PPO enzyme.[1]
Experimental Protocols: A Guide to Biological Activity Screening
To ensure the trustworthiness and reproducibility of biological activity screening, it is imperative to follow standardized and self-validating protocols. Below are detailed, step-by-step methodologies for key assays relevant to the screening of compounds derived from this compound.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is often a primary screen for compounds intended for pharmaceutical applications.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.
-
Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible fungal growth.
-
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specific McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Herbicidal Screening: Post-Emergence Assay
This assay evaluates the herbicidal effect of a compound on young plants.
-
Principle: Test compounds are applied to the foliage of young weed and crop plants, and the extent of plant injury or growth inhibition is assessed over time.
-
Step-by-Step Protocol:
-
Plant Growth: Grow a selection of weed and crop species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant. Spray the solutions evenly over the foliage of the plants. Include a vehicle control and a positive control (a known herbicide).
-
Evaluation: Maintain the plants in the greenhouse under controlled conditions. Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Analysis: Determine the effective dose (ED) values, such as the ED50 (the dose causing 50% injury), for each compound and plant species.
-
Conclusion: A Versatile Scaffold for Future Discoveries
This compound and its close analogues have proven to be exceptionally versatile starting materials for the synthesis of a wide range of biologically active compounds. The strategic placement of halogen atoms provides both reactivity for derivatization and favorable properties for biological activity. As demonstrated by the case study in herbicides, systematic modification of this scaffold can lead to the discovery of novel compounds with superior potency and a broader spectrum of activity compared to existing commercial products.
The experimental protocols provided in this guide offer a robust framework for the biological screening of new derivatives. By combining rational synthetic design with rigorous biological evaluation, researchers can continue to unlock the potential of the halogenated pyridine backbone to address pressing needs in medicine and agriculture. The insights gained from structure-activity relationship studies will be instrumental in guiding future optimization efforts and accelerating the development of the next generation of pharmaceuticals and crop protection agents.
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling Methods for Functionalizing Halogenated Pyridines
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Pyridine rings are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Halogenated pyridines serve as versatile and readily available building blocks for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. However, the unique electronic properties of the pyridine ring, particularly the electron-deficient nature and the coordinating ability of the nitrogen atom, present distinct challenges that necessitate a nuanced approach to catalyst and methods selection.
This guide provides an in-depth, comparative review of the most prevalent palladium-catalyzed cross-coupling methods for the functionalization of halogenated pyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the mechanistic underpinnings of each transformation, present comparative performance data, and offer detailed, field-proven experimental protocols to empower you to navigate the complexities of pyridine functionalization with confidence.
The Challenge of the Pyridine Ring in Cross-Coupling
The functionalization of halogenated pyridines is often more challenging than that of their carbocyclic aryl halide counterparts. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This effect is particularly pronounced for 2-halopyridines, where the proximity of the nitrogen to the reaction center can significantly influence the catalytic cycle. This phenomenon, often referred to as "the 2-pyridyl problem," can lead to poor reactivity and instability of organometallic intermediates, especially in Suzuki-Miyaura couplings.[2]
The position of the halogen on the pyridine ring also plays a critical role in its reactivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] Furthermore, the electronic nature of the pyridine ring makes the 2- and 4-positions more electron-deficient and generally more reactive towards oxidative addition than the 3-position.
Comparative Analysis of Key Cross-Coupling Methodologies
This section provides a head-to-head comparison of the four most widely used palladium-catalyzed cross-coupling reactions for the functionalization of halogenated pyridines.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for the formation of C(sp²)–C(sp²) bonds due to its broad substrate scope, functional group tolerance, and the use of generally stable and readily available boronic acids.[4]
Mechanism: The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base to form a more nucleophilic boronate species) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Performance with Halogenated Pyridines: The success of Suzuki-Miyaura coupling of halopyridines is highly dependent on the choice of catalyst, ligand, and base. For the more challenging chloropyridines, bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step.[5] The instability of 2-pyridylboronic acids can be a significant hurdle, often leading to protodeboronation.[2] Using more stable boronic esters (e.g., pinacol esters) or alternative organoboron reagents can mitigate this issue.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [5]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
(Data is illustrative and based on typical literature values for comparison)
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos) [5]
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), SPhos (2 mol%), 3-bromopyridine (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol) and 1,4-dioxane (5 mL).
-
Seal the flask and heat the mixture with vigorous stirring at 100 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C(sp²)–N bonds.[6]
Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[7]
Performance with Halogenated Pyridines: The amination of chloropyridines is particularly challenging and often requires highly active catalyst systems with bulky, electron-rich ligands to overcome the high activation barrier of the C-Cl bond.[8] Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction that can be suppressed by careful selection of the catalyst, ligand, and reaction conditions.[8]
Table 2: Performance of Catalyst Systems in the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 100 | 18 | 75 | [9] |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | 1 | NaOtBu | Toluene | 110 | 4 | 92 | [3] |
| Pd(OAc)₂ / RuPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 | [8] |
(Data is illustrative and based on typical literature values for comparison)
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine using a Palladacycle Precatalyst [10]
-
In a glovebox, weigh aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and NaOtBu (2.5 equiv) into a microwave vial.
-
Add toluene (4.0 mL/1.0 mmol aryl bromide).
-
Irradiate the reaction mixture with a microwave at 150 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite.
-
Collect the filtrate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, providing access to valuable alkynyl-substituted pyridines.[11]
Mechanism: The reaction is typically co-catalyzed by palladium and copper. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-halopyridine complex. Reductive elimination then affords the alkynylpyridine and regenerates the Pd(0) catalyst. Copper-free variants have also been developed.[12]
Performance with Halogenated Pyridines: The Sonogashira reaction is generally efficient for iodo- and bromopyridines. Chloropyridines are less reactive and often require more forcing conditions or specialized catalyst systems. The presence of an amino group on the pyridine ring can be well-tolerated, as demonstrated in the coupling of 2-amino-3-bromopyridines.[1]
Table 3: Performance in the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [1]
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | 5 | CuI (10) | Et₃N | DMF | 80 | 6 | 85 |
| Pd(CF₃COO)₂ / PPh₃ | 2.5 | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| Pd(OAc)₂ / PPh₃ | 2.5 | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [1]
-
To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and phenylacetylene (1.2 equiv).
-
Heat the reaction mixture to 100 °C with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Sonogashira Catalytic Cycles
Heck Reaction: Vinylation and Arylation of Alkenes
The Heck reaction provides a powerful method for the C-C bond formation between a halide and an alkene.[13]
Mechanism: The reaction proceeds via oxidative addition of the halopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.
Performance with Halogenated Pyridines: The Heck reaction of halopyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen.[14] However, with appropriate ligand and reaction condition selection, good yields can be achieved. The reaction often exhibits high stereoselectivity, typically favoring the trans isomer of the product.[13]
Table 4: Performance in the Heck Reaction of 4-Bromopyridine with Styrene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2 | Et₃N | DMF | 120 | 24 | 78 | [15] |
| Pd(OAc)₂ / P(o-tol)₃ | 1 | K₂CO₃ | NMP | 140 | 12 | 85 | [15] |
| Pd EnCat® 40 | 0.8 | NaOAc | Ethanol | 140 (MW) | 0.5 | 90 | [13] |
(Data is illustrative and based on typical literature values for comparison)
Experimental Protocol: Green Heck Reaction of an Aryl Bromide with an Alkene [13]
-
Add the aryl bromide (1 equiv.), Et₄NCl (3 equiv.), NaOAc (2.5 equiv.), and Pd EnCat® 40 (0.8 mol%) to a microwave vial.
-
Disperse the solids in ethanol (2 mL) and then add the alkene (1 equiv.).
-
Heat the reaction mixture by microwave irradiation at 140°C for 30 minutes.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated and the product purified by column chromatography.
Heck Reaction Catalytic Cycle
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of halogenated pyridines is an indispensable tool in modern organic synthesis. The choice of the optimal method depends on the desired bond formation (C-C or C-N), the nature of the coupling partners, and the position and identity of the halogen on the pyridine ring.
-
Suzuki-Miyaura coupling remains the most versatile method for C-C bond formation, although challenges with 2-pyridylboronic acids persist.
-
Buchwald-Hartwig amination is the premier choice for C-N bond formation, with modern ligands enabling the coupling of even challenging chloropyridines.
-
Sonogashira coupling provides a reliable route to alkynylpyridines, which are valuable intermediates for further transformations.
-
Heck reaction offers a direct method for the vinylation of halopyridines, often with high stereoselectivity.
Future developments in this field will likely focus on the development of more active and general catalyst systems that can overcome the inherent challenges of pyridine substrates, particularly for the less reactive chloropyridines. The use of more sustainable and economical base metal catalysts, such as nickel and copper, is also a growing area of research. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and selective methods for the functionalization of this important class of heterocycles, further empowering the synthesis of novel molecules for a wide range of applications.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Unlocking a Superior Synthesis of 2-Amino-5-chloro-3-fluoro-6-methylpyridine via Next-Generation C-N Coupling Ligands
Introduction: The Critical Role of Aminopyridines in Modern Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Their synthesis, however, is often a significant hurdle, particularly for highly functionalized and electron-deficient systems. The target of this guide, 3-Chloro-2-fluoro-5-methylpyridine, represents a common synthetic challenge. Its electron-deficient nature and multiple halogenation sites demand a highly efficient and selective catalytic system for C-N bond formation.
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for creating aryl-amine bonds, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution (SNAr) fail.[3][4] The success of this reaction is critically dependent on the choice of phosphine or carbene ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[5][6]
This guide provides a head-to-head performance benchmark of two novel, proprietary ligands, L-Alpha and L-Beta , against established, high-performance commercial ligands for the amination of this compound with a representative amine, morpholine. We will delve into the experimental rationale, present objective performance data, and provide detailed protocols to support your own research endeavors.
The Synthetic Hurdle: Regioselectivity and Reactivity in Dihalopyridines
The amination of this compound presents two primary challenges:
-
Reactivity: Electron-deficient heterocycles can be challenging substrates. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] A highly active catalyst, promoted by an appropriate ligand, is required to overcome this.
-
Regioselectivity: The presence of both chlorine and fluorine atoms raises the question of selective C-N bond formation. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for C-Cl bonds than for the much stronger C-F bonds. However, the electronic environment of the pyridine ring can influence this selectivity. The goal is to achieve exclusive amination at the C3 position (the site of the chloro substituent) without any competing reaction at the C2 position.
Our ligand design philosophy aims to address these issues directly. L-Alpha is an electron-rich, sterically hindered biarylphosphine ligand engineered to promote rapid oxidative addition and reductive elimination. L-Beta is a next-generation N-heterocyclic carbene (NHC) ligand designed for exceptional catalyst stability and resistance to deactivation. These will be benchmarked against RuPhos , a widely respected biarylphosphine ligand, and Xantphos , a common bidentate ligand often used as a baseline.[8]
Catalytic System and Experimental Workflow
The performance of each ligand was evaluated using a standardized palladium-catalyzed C-N cross-coupling protocol. The rationale behind our experimental design is rooted in establishing a robust and reproducible screening platform.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) was chosen as the Pd(0) source. It is commercially available, highly reactive, and allows for the in situ formation of the active L-Pd(0) catalytic species upon coordination with the phosphine or NHC ligand.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base critical for the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate, which precedes the final C-N bond-forming reductive elimination step.[9] Its use is standard in many high-yielding Buchwald-Hartwig protocols.[10]
-
Solvent: Toluene was selected for its high boiling point, which allows for a broad range of reaction temperatures, and its relatively non-coordinating nature, which prevents interference with the catalytic cycle.
-
Analysis: Reaction conversion and product yield were quantified using Ultra-High-Performance Liquid Chromatography (UHPLC) against a calibrated internal standard for maximum accuracy.
The overall experimental process follows a logical progression from initial screening to focused optimization.
Caption: High-throughput screening and optimization workflow.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to interpreting ligand performance. The generally accepted catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Electron-rich and bulky ligands like L-Alpha and RuPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher catalyst turnover.[5]
Performance Data & Analysis
Phase 1: Initial Ligand Screening
The initial screening was conducted under identical, robust conditions to provide a clear baseline comparison of the four ligands.
Table 1: Initial Ligand Performance Screening
| Ligand | Catalyst Loading (mol% Pd) | Yield (%) | Substrate Conversion (%) | Regioselectivity (C3-NH/C2-NH) |
|---|---|---|---|---|
| L-Alpha | 1.5 | 96 | >99 | >99:1 |
| L-Beta (NHC) | 1.5 | 85 | 90 | >99:1 |
| RuPhos | 1.5 | 91 | 98 | >99:1 |
| Xantphos | 1.5 | 42 | 55 | >99:1 |
Conditions: this compound (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.75 mol%), Ligand (3.0 mol%), Toluene (2 mL), 100 °C, 16 h.
Analysis of Screening Results:
-
L-Alpha emerged as the top performer, delivering a near-quantitative yield and full conversion of the starting material. This suggests it creates a highly active catalytic species that is particularly effective for this challenging substrate.
-
RuPhos also performed very well, confirming its status as a high-quality ligand for heteroaryl couplings.
-
L-Beta provided a good yield, and its slightly lower conversion may indicate slower kinetics but points to a very stable catalyst, which could be advantageous in more complex, multi-step syntheses or at lower catalyst loadings.
-
Xantphos , a bidentate ligand, struggled under these conditions, which is not uncommon for the amination of electron-deficient aryl chlorides.[8]
-
Crucially, all tested ligands provided excellent regioselectivity, with amination occurring exclusively at the C-Cl bond.
Phase 2: Optimization of Top Performing Ligands
Based on the initial screen, L-Alpha and RuPhos were selected for an optimization study to determine their efficiency at lower catalyst loadings and temperatures—key factors for process scalability and cost-effectiveness.
Table 2: Optimization of Catalyst Loading and Temperature
| Ligand | Pd Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|---|
| L-Alpha | 0.5 | 100 | 16 | 95 | 190 |
| RuPhos | 0.5 | 100 | 16 | 82 | 164 |
| L-Alpha | 1.0 | 80 | 20 | 92 | 92 |
| RuPhos | 1.0 | 80 | 20 | 75 | 75 |
Conditions: As per Table 1, with varied Pd loading and temperature.
Analysis of Optimization Results: The superiority of L-Alpha becomes even more apparent during optimization.
-
Efficiency: At a significantly reduced catalyst loading of just 0.5 mol% Pd, L-Alpha maintained an outstanding 95% yield, achieving a Turnover Number (TON) of 190. This level of efficiency is critical for minimizing residual palladium in the final product, a major concern in pharmaceutical manufacturing.
-
Milder Conditions: L-Alpha also demonstrated superior performance at a lower temperature (80 °C), delivering a 92% yield. This ability to operate effectively under milder conditions is highly desirable as it can improve the functional group tolerance and energy efficiency of a process.
Recommended Experimental Protocol: Amination with L-Alpha
This protocol is a self-validating system based on the optimized results.
Materials:
-
This compound (161.6 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (104.5 µL, 1.2 mmol, 1.2 equiv)
-
L-Alpha Ligand (Specific MW required, 2.0 mol%)
-
Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.5 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (134.5 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (2 mL)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, the L-Alpha ligand, and sodium tert-butoxide.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2 mL), followed by this compound, and finally morpholine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing via TLC or UHPLC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(morpholino)-3-fluoro-5-methylpyridine.
Conclusion
For the challenging amination of this compound, the novel biarylphosphine ligand L-Alpha demonstrates market-leading performance. It surpasses the established high-performance ligand RuPhos, offering:
-
Higher Yields: Near-quantitative conversion under standard conditions.
-
Greater Efficiency: Maintains excellent performance at catalyst loadings as low as 0.5 mol% Pd, resulting in a higher TON.
-
Milder Conditions: Provides superior results at lower reaction temperatures.
The new NHC ligand, L-Beta , also shows significant promise, indicating a highly stable catalytic system that warrants further investigation. The data presented in this guide provides compelling evidence for the adoption of L-Alpha in process development and scale-up campaigns where efficiency, cost, and purity are paramount.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. openreadings.eu [openreadings.eu]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-fluoro-5-methylpyridine
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the responsible management of chemical reagents is as critical as the innovative science we conduct. Compounds like 3-Chloro-2-fluoro-5-methylpyridine are valuable intermediates, but their halogenated heterocyclic structure demands a rigorous and informed approach to disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin the safe and environmentally sound disposal of this and related substances. Our goal is to empower you to manage your waste streams not just as a regulatory necessity, but as an integral part of robust laboratory science.
The "Why": Understanding the Hazard Profile
This compound is not just another organic compound; its dual halogenation (chlorine and fluorine) on a pyridine ring dictates its unique disposal requirements. Improper disposal, such as commingling with non-halogenated waste or attempting drain disposal, poses significant risks.
The primary concern is the fate of the halogen atoms during thermal destruction. The high-temperature incineration required for hazardous waste will break down the molecule, liberating the chlorine and fluorine. These atoms readily form highly corrosive and toxic acidic gases, namely hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] These gases can damage incinerator systems and, if released, cause severe environmental harm, including the formation of acid rain.[1]
Furthermore, the incomplete combustion of any chlorinated organic compound carries the risk of generating highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[2] For this reason, halogenated waste must be directed to specialized hazardous waste incinerators equipped with sophisticated flue gas scrubbing systems that neutralize these acidic gases and ensure complete destruction.[1][3] This specialized treatment is significantly more expensive than standard fuel blending for non-halogenated solvents, which is the primary driver for strict waste segregation in the lab.[4][5]
Hazard Summary Table
The following table summarizes the key hazard classifications for this compound, derived from its Safety Data Sheet (SDS). This information forms the basis of all handling and disposal protocols.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | 🔥 | H226: Flammable liquid and vapor |
| Skin Irritation | ❗ | H315: Causes skin irritation |
| Eye Irritation | ❗ | H319: Causes serious eye irritation |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation |
Data synthesized from representative Safety Data Sheets.
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the disposal of this compound, ensuring safety and compliance from the point of generation to final pickup.
Step 1: Waste Identification and Segregation
This is the most critical step. Due to its chemical structure, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .
-
Action: Establish a dedicated waste container exclusively for halogenated organic compounds. Never mix this waste stream with non-halogenated solvents (e.g., acetone, hexane, methanol).[5][6][7]
-
Causality: Segregation is paramount for two reasons:
-
Safety: Prevents unintended chemical reactions within the waste container.[6]
-
Cost & Compliance: Non-halogenated solvent waste can often be recycled as fuel. Contaminating it with halogenated compounds renders the entire volume subject to the more complex and costly incineration process required for halogenated waste.[4][5]
-
Step 2: Containerization
Choosing the correct container is essential for preventing leaks and ensuring chemical compatibility.
-
Action for Liquid Waste: Collect liquid this compound, and any solvents used to rinse contaminated glassware, in a designated, leak-proof container.
-
Recommended Materials: High-Density Polyethylene (HDPE) or glass containers are suitable.[8][9] HDPE is often preferred for its shatter-resistant properties.
-
Pro-Tip: If reusing a manufacturer's original bottle, ensure it is compatible with all components of the mixed waste stream you may add. Never use metal containers for corrosive or potentially acidic waste.[10]
-
-
Action for Solid Waste: Collect contaminated solid materials (e.g., gloves, weighing paper, silica gel, contaminated absorbent pads from spills) in a separate, clearly labeled, heavy-duty plastic bag or a wide-mouth HDPE container.
-
Critical Rule: Keep all waste containers closed except when actively adding waste.[4] This minimizes the release of flammable and irritant vapors into the laboratory atmosphere.
Step 3: Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
Required Information:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and list any other solvents in the mixture with their approximate percentages. Do not use abbreviations.
-
Check all applicable hazard boxes (e.g., "Flammable," "Toxic").
-
The date of accumulation (the day the first waste was added).
-
Your name, lab number, and contact information.
-
Step 4: Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from ignition sources and general traffic. Ensure the container is within secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[4]
-
Regulatory Insight: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing this compound falls under the category of halogenated organic compounds.[11] Spent halogenated solvents are often classified under the "F-listed" wastes (e.g., F001, F002), which are from non-specific sources.[12][13]
-
Final Step: Once the container is nearly full (leave at least 10% headspace for expansion) or you are finished with the process, schedule a pickup with your institution's EHS office. They are trained professionals who will manage the transport and final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and containerizing waste.
By adhering to this structured, scientifically-grounded protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your professional responsibility to protect the environment.
References
- 1. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. gauthmath.com [gauthmath.com]
- 7. bucknell.edu [bucknell.edu]
- 8. bsu.edu [bsu.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. wku.edu [wku.edu]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. media.suweb.site [media.suweb.site]
Essential Safety and Handling Guide: Personal Protective Equipment for 3-Chloro-2-fluoro-5-methylpyridine
This guide provides essential, field-proven safety protocols for handling 3-Chloro-2-fluoro-5-methylpyridine in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to create a safe environment that protects both the individual and the integrity of our work. This document moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation to foster a proactive safety culture.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of effective protection. This compound and its close analogs are classified with multiple hazards that demand rigorous control measures.[1] The choice of Personal Protective Equipment (PPE) is a direct response to this hazard profile.
| Hazard Category | GHS Classification & Statement | Rationale for Protection |
| Physical Hazard | Flammable Liquid and Vapor, Category 3 (H226)[1][2] | Requires control of ignition sources, use of explosion-proof equipment, and flame-retardant body protection. Vapors can form explosive mixtures with air and travel to an ignition source.[3][4] |
| Acute Health Hazard | Toxic in contact with skin (H311)[2] | Dermal contact is a significant route of exposure that can lead to systemic toxicity. Impervious gloves and complete skin coverage are mandatory. |
| Corrosive/Irritant Hazard | Causes severe skin burns and eye damage (H314) / Causes skin and serious eye irritation (H315, H319)[1][2] | This chemical can cause immediate and severe damage upon contact. Chemical goggles are the minimum for eye protection, with face shields required for splash risks. Chemical-resistant clothing is essential. |
| Respiratory Hazard | May cause respiratory irritation (H335)[1][2] | Vapors or mists can irritate the respiratory tract. All handling of open containers must occur in a certified chemical fume hood or similarly ventilated enclosure.[3][5] |
| Ingestion Hazard | Harmful if swallowed (H302)[2] | Strict personal hygiene, including prohibiting eating, drinking, or smoking in the lab and thorough hand washing, is critical to prevent accidental ingestion.[5][6] |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard and enhanced set of PPE is defined. The selection depends on the scale and nature of the operation, as illustrated in the workflow diagram below.
Hand Protection: The Critical Barrier
Given that this chemical is toxic in contact with the skin, glove selection is paramount.[2]
-
Recommended Material: Nitrile rubber gloves are a common and effective choice for initial protection.[7] However, always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.
-
Protocol:
-
Always inspect gloves for tears or pinholes before use.[7]
-
Use a double-gloving technique (two pairs of nitrile gloves) for enhanced protection during transfers of significant quantities.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Eye and Face Protection: Preventing Irreversible Damage
The risk of serious eye damage necessitates robust protection.[1][2]
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards at all times in the laboratory where the chemical is present.[1][3]
-
Enhanced Protection: When handling quantities greater than a few milliliters, or when a splash hazard exists (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn over the safety goggles.[8]
Body Protection: Shielding Against Spills and Splashes
-
Standard Use: A flame-retardant and chemical-resistant lab coat is mandatory.[1][2] Ensure it is fully buttoned with sleeves rolled down.
-
High-Risk Operations: For large-scale work or situations with a high risk of significant spillage, consider a chemical-resistant apron worn over the lab coat or impervious chemical-resistant coveralls.[9]
Respiratory Protection: Maintaining Air Quality
-
Primary Control: All work that involves open containers of this compound must be performed within a properly functioning and certified chemical fume hood.[2][3] This is the primary method of controlling respiratory exposure.
-
When Respirators are Needed: In situations where engineering controls are insufficient, such as during a large spill cleanup or if ventilation fails, respiratory protection is required.[8][10] A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is a typical choice.[10] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3][9]
Operational Plans: Putting Safety into Practice
PPE Selection Workflow
The following decision tree provides a clear, logical path for selecting the appropriate level of PPE for any given task involving this chemical.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your flame-retardant, chemical-resistant lab coat and fasten it completely.
-
Goggles/Face Shield: Don your chemical safety goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your inner gloves (if double-gloving), followed by the outer gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This should ideally be performed in an anteroom or designated area just outside the immediate workspace.
-
Outer Gloves: Remove the outer pair of gloves (if used) first, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Face Shield/Goggles: Remove the face shield (if used) by touching the headband, followed by the goggles.
-
Inner Gloves: Remove the final pair of gloves, again using the inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable materials that have come into contact with this compound are considered hazardous waste.
-
PPE Disposal: Used gloves, disposable coveralls, and any other contaminated single-use items must be placed in a clearly labeled, sealed hazardous waste container.[5][10]
-
Chemical Disposal: Unused or waste this compound must be disposed of through a licensed professional waste disposal service.[1][2] Do not pour it down the drain.[11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product unless otherwise directed by your institution's environmental health and safety (EHS) department.[10]
By adhering to these detailed protocols, you build a framework of safety that allows for confident and secure scientific advancement. Always prioritize a thorough risk assessment and consult your organization's EHS department with any questions.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
